4-Aminohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-6(7)4-3-5-8/h6,8H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEIIIWBVXISKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data Analysis of 4-Aminohexan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminohexan-1-ol, a valuable bifunctional molecule in organic synthesis and medicinal chemistry. This document outlines the expected data from key analytical techniques, provides detailed experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while Infrared and Mass Spectrometry data are based on experimental findings, the Nuclear Magnetic Resonance (NMR) data are predicted values due to the limited availability of published experimental spectra for this specific isomer. Predicted values are generated using advanced computational algorithms and serve as a reliable reference for spectral interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons at Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C1 (-CH₂OH) | 3.62 | Triplet | 2H |
| C2 (-CH₂-) | 1.55 | Multiplet | 2H |
| C3 (-CH₂-) | 1.45 | Multiplet | 2H |
| C4 (-CH(NH₂)-) | 2.75 | Multiplet | 1H |
| C5 (-CH₂-) | 1.40 | Multiplet | 2H |
| C6 (-CH₃) | 0.92 | Triplet | 3H |
| -OH | Variable | Broad Singlet | 1H |
| -NH₂ | Variable | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-CH₂OH) | 62.8 |
| C2 (-CH₂-) | 32.5 |
| C3 (-CH₂-) | 30.1 |
| C4 (-CH(NH₂)-) | 51.5 |
| C5 (-CH₂-) | 29.8 |
| C6 (-CH₃) | 10.2 |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3380 - 3250 | Strong, Broad | O-H and N-H stretching |
| 2960 - 2850 | Strong | C-H stretching (alkane) |
| 1590 | Medium | N-H bending (scissoring) |
| 1465 | Medium | C-H bending |
| 1060 | Strong | C-O stretching |
Source: Adapted from vapor-phase IR spectra available on PubChem.[1]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Possible Fragment |
| 117 | Moderate | [M]⁺ (Molecular Ion) |
| 100 | High | [M - NH₃]⁺ |
| 87 | High | [CH(NH₂)(CH₂)CH₃]⁺ |
| 70 | High | [CH₂CH₂CH₂NH₂]⁺ |
| 44 | Base Peak | [CH₂=NH₂]⁺ |
Source: Adapted from NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O can be used to exchange the labile -OH and -NH₂ protons, causing their signals to disappear, which can aid in peak assignment.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to the lock frequency of the deuterated solvent to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat liquid this compound directly onto the ATR crystal.
-
Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
In the ion source, bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion.
-
-
Data Processing:
-
The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺) and major fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Data Analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For professionals in drug development and chemical research, this information is crucial for quality control, reaction monitoring, and structural verification of synthesized compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.
References
"4-Aminohexan-1-ol" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Aminohexan-1-ol, a chemical compound of interest in various research and development sectors. This document consolidates available data on its chemical identity, physicochemical properties, and analytical characterization. Due to the limited availability of experimental data for this specific compound, information on related molecules and general methodologies is included to provide a broader context.
Chemical Identity and Molecular Structure
-
Chemical Name: this compound
-
CAS Number: 344240-78-4[1]
-
Molecular Formula: C₆H₁₅NO[1]
-
IUPAC Name: this compound[1]
-
Synonyms: 4-Amino-1-hexanol, 4-aminohexanol[1]
Physicochemical Properties
Quantitative data for this compound is primarily based on computational predictions. Experimental data for the closely related isomer, 6-Aminohexan-1-ol, is provided for comparative purposes.
| Property | This compound (Computed) | 6-Aminohexan-1-ol (Experimental) |
| Molecular Weight | 117.19 g/mol [1] | 117.19 g/mol [2][3] |
| XLogP3 | 0.3[1] | Not Available |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 4 | 5 |
| Melting Point | Not Available | 54-58 °C[2][4] |
| Boiling Point | Not Available | 135-140 °C at 30 mmHg[2][4] |
| Solubility | Not Available | Miscible with water; slightly soluble in DMSO, Chloroform, and Methanol.[3] |
| Flash Point | Not Available | 133 °C[2] |
| Vapor Pressure | Not Available | 0.0±0.9 mmHg at 25°C[2] |
| pKa | Not Available | 15.18±0.10 (Predicted)[5] |
Experimental Protocols
3.1. Synthesis
A potential synthetic route to this compound could involve the reduction of a corresponding nitro, nitrile, or amide precursor. For instance, a plausible, though not experimentally verified, synthesis could start from a derivative of caprolactam or caproic acid.
Hypothetical Synthesis Workflow:
3.2. Purification
Purification of amino alcohols like this compound can be challenging due to their physical properties.
-
Distillation: Vacuum distillation is a common method for purifying liquid amino alcohols, especially those with high boiling points, to prevent decomposition.[6]
-
Crystallization: If the compound is a solid at room temperature or forms stable salts, crystallization can be an effective purification technique.
-
Chromatography: For high-purity requirements, chromatographic techniques are employed.
-
Normal-phase and Reversed-phase HPLC: These can be used for the separation of amino alcohols, often after derivatization to improve detection and resolution.[7]
-
Chiral Chromatography: For the separation of enantiomers, chiral stationary phases (CSPs) are utilized. Polysaccharide-derived CSPs have shown effectiveness in resolving chiral amines and amino alcohols.[8][9]
-
3.3. Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are essential for structural elucidation. While specific spectra for this compound are not publicly available, the expected spectra would show characteristic peaks for the alkyl chain, the aminomethine group, and the hydroxymethylene group. A predicted ¹³C NMR spectrum for a related compound is available in the Human Metabolome Database (HMDB0252706), which can provide some reference.[10]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
Vapor phase IR spectra are available and would show characteristic absorptions for O-H, N-H, and C-H bonds.[1]
-
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. Research on short-chain amino alcohols suggests they can have various biological effects, but dedicated studies on this particular molecule are lacking.
Logical Relationship Diagram for Drug Discovery Potential:
Given the absence of specific biological data, the following diagram illustrates the logical steps that would be required to investigate the potential of this compound in a drug discovery context.
Conclusion
This compound is a defined chemical entity with available computed physicochemical properties and some analytical data. However, a significant gap exists in the literature regarding its experimental properties, detailed synthetic and purification protocols, and, most notably, its biological activity. This guide serves as a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this compound and explore its potential applications, particularly in the field of drug development. Researchers are encouraged to undertake studies to fill these knowledge gaps.
References
- 1. This compound | C6H15NO | CID 547166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Aminohexan-1-ol | CAS#:4048-33-3 | Chemsrc [chemsrc.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. 6-Amino-1-hexanol | 4048-33-3 [chemicalbook.com]
- 6. How To [chem.rochester.edu]
- 7. akjournals.com [akjournals.com]
- 8. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hmdb.ca [hmdb.ca]
- 11. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility and Stability of 4-Aminohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Aminohexan-1-ol, based on the general properties of amino alcohols and established scientific principles. The quantitative data and experimental protocols are illustrative and derived from methodologies for similar compounds due to the limited availability of specific experimental data for this compound in publicly accessible literature.
Introduction
This compound is an organic compound containing both a primary amine and a primary alcohol functional group. This bifunctional nature imparts properties that are of interest in various chemical and pharmaceutical applications, including as a building block in organic synthesis and for the development of novel therapeutic agents. A thorough understanding of its solubility and stability is paramount for its effective use in research and drug development, ensuring optimal formulation, storage, and handling. This guide provides a detailed examination of the solubility profile and stability characteristics of this compound.
Solubility Profile
The solubility of a compound is a critical physical property that influences its absorption, distribution, and bioavailability. Amino alcohols, such as this compound, are generally characterized by their hydrophilicity due to the presence of polar amine and hydroxyl groups capable of hydrogen bonding.[1]
Predicted Solubility of this compound
Based on the structure of this compound and the known solubility of analogous compounds like 6-amino-1-hexanol, a qualitative and estimated quantitative solubility profile can be predicted. The presence of the hydroxyl and amino groups suggests good solubility in polar protic solvents.
Table 1: Predicted Solubility of this compound in Various Solvents at 25°C
| Solvent | Solvent Type | Predicted Solubility (g/L) | Basis for Prediction |
| Water | Polar Protic | > 100 (Miscible) | High polarity and hydrogen bonding capacity of both solute and solvent. 6-amino-1-hexanol is reported to be very soluble in water. |
| Methanol | Polar Protic | > 100 (Miscible) | Similar polarity and hydrogen bonding capabilities to water. |
| Ethanol | Polar Protic | > 50 | Good solubility is expected, though the slightly lower polarity of ethanol compared to methanol may slightly reduce miscibility. The hydrochlorides and sodium salts of many amino acids are extremely soluble in alcohol.[2] |
| Isopropanol | Polar Protic | 10 - 50 | Reduced polarity and increased steric hindrance may lower solubility compared to smaller alcohols. |
| Dichloromethane (DCM) | Aprotic | < 1 | The non-polar nature of DCM makes it a poor solvent for the highly polar this compound. |
| Hexane | Non-polar | < 0.1 | Very low solubility is expected due to the significant difference in polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Miscible) | High polarity and ability to act as a hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 (Miscible) | High polarity and ability to solvate polar molecules. |
Experimental Protocol for Solubility Determination
A standardized protocol to experimentally determine the solubility of this compound would involve the shake-flask method, a widely accepted technique for solubility measurement.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant.
-
Filter the aliquot through a suitable filter (e.g., 0.22 µm PTFE or PVDF) to remove any suspended solid particles.
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Visualization of Solubility Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive solubility assessment.
Caption: Workflow for solubility determination.
Stability Profile
Stability testing is crucial to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Predicted Stability of this compound
This compound contains a primary amine and a primary alcohol. Primary amines can be susceptible to oxidation. The molecule could also be susceptible to degradation at extreme pH values and elevated temperatures.
Potential Degradation Pathways:
-
Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of imines, oximes, or other degradation products.
-
Acid/Base Hydrolysis: While generally stable, extreme pH conditions could potentially lead to degradation, although the C-N and C-O bonds are relatively robust.
-
Thermal Degradation: At elevated temperatures, decomposition could occur through various pathways.
-
Photodegradation: Exposure to UV or visible light may induce degradation, particularly in the presence of photosensitizers.
Experimental Protocol for Stability Study
A comprehensive stability study for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines. This involves long-term, intermediate, and accelerated stability studies, as well as forced degradation studies.
Table 2: ICH Conditions for Stability Testing of this compound
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Methodology: Stability Study
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C).
-
Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Long-Term and Accelerated Stability Studies:
-
Place samples of this compound in controlled environment chambers at the conditions specified in Table 2.
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating analytical method (typically HPLC).
-
-
Analytical Method:
-
A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all potential degradation products.
-
Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the main peak is free from co-eluting impurities.
-
Visualization of Stability Study Workflow
The following diagram outlines the workflow for a typical pharmaceutical stability study.
References
A Theoretical and Computational Chemistry Whitepaper on 4-Aminohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for conducting theoretical and computational investigations into the properties of 4-Aminohexan-1-ol. Due to a lack of extensive published research on this specific molecule, this document outlines the established computational methodologies that can be employed to predict its structural, electronic, and spectroscopic characteristics. The protocols described herein are standard within the field of computational chemistry and serve as a robust starting point for in-depth analysis.
Molecular Properties and Computational Descriptors
A foundational aspect of any computational study is the determination of the molecule's fundamental properties. These values, often predicted through quantitative structure-property relationship (QSPR) models, provide a baseline for further analysis.
| Property | Value | Source |
| Molecular Formula | C6H15NO | PubChem[1] |
| Molecular Weight | 117.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 117.115364102 Da | PubChem[1] |
| XLogP3 (Predicted) | 0.3 | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Predicted Collision Cross Section ([M+H]+) | 127.8 Ų | PubChem[2] |
Theoretical Framework and Computational Workflow
A typical computational investigation of a small organic molecule like this compound follows a structured workflow. This process begins with building the initial molecular structure and proceeds through increasingly complex calculations to elucidate its properties.
Caption: A standard workflow for the computational analysis of a small molecule.
Experimental Protocols: A Computational Approach
The following sections detail the methodologies for key computational "experiments" on this compound.
Conformational Analysis
Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. Identifying the lowest-energy conformers is crucial as they represent the most probable shapes of the molecule.
Protocol:
-
Initial Structure Generation: Generate a 3D structure of this compound from its SMILES string (CCC(CCCO)N).
-
Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or UFF) to perform a systematic or stochastic conformational search. This step rapidly explores the potential energy surface to identify a wide range of possible conformers.
-
Clustering and Selection: Group the resulting conformers by RMSD (Root Mean Square Deviation) and select the unique, low-energy conformers (e.g., within 5-10 kcal/mol of the global minimum) for further, more accurate calculations.
Geometry Optimization and Vibrational Analysis
To find the most stable structure and to characterize it as a true energy minimum, quantum mechanical calculations are necessary.
Protocol:
-
Method Selection: Choose a suitable density functional theory (DFT) functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.
-
Optimization: Perform a full geometry optimization on each of the selected low-energy conformers from the conformational analysis. This process adjusts the bond lengths, angles, and dihedrals to find the lowest energy structure for that particular conformation.
-
Frequency Calculation: After optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The results of this calculation can be used to predict the molecule's infrared (IR) and Raman spectra.
Electronic Structure Analysis
Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions.
Protocol:
-
Wavefunction Analysis: Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set (e.g., 6-311++G(d,p)) for improved accuracy.
-
Frontier Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, atomic charges, and intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding potential drug-receptor interactions.
Caption: Workflow for calculating and interpreting electronic properties.
Predicted Data and Interpretation
Following the protocols above would yield a wealth of quantitative data. The tables below illustrate the expected outputs from these computational studies.
Table 1: Relative Energies of a Hypothetical Set of Conformers
| Conformer ID | Relative Energy (kcal/mol) (B3LYP/6-31G*) | Boltzmann Population (%) |
| Conf-1 | 0.00 | 75.3 |
| Conf-2 | 0.85 | 15.1 |
| Conf-3 | 1.50 | 5.5 |
| Conf-4 | 2.10 | 2.1 |
| ...etc. | ... | ... |
Table 2: Predicted Electronic Properties for the Lowest-Energy Conformer (Conf-1)
| Property | Predicted Value (B3LYP/6-311++G(d,p)) |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 Debye |
| NBO Charge on N atom | -0.85 e |
| NBO Charge on O atom | -0.72 e |
Conclusion and Future Directions
The computational methodologies outlined in this whitepaper provide a comprehensive framework for the theoretical characterization of this compound. By employing these techniques, researchers can gain significant insights into the molecule's conformational preferences, spectroscopic signatures, and electronic structure. These theoretical findings can guide experimental work, aid in the interpretation of empirical data, and provide a molecular-level understanding of its behavior, which is invaluable for applications in medicinal chemistry and drug development. Future studies could extend this work to include molecular dynamics simulations to explore its behavior in solution or its interaction with biological targets.
References
Methodological & Application
using "4-Aminohexan-1-ol" as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminohexan-1-ol is a bifunctional organic molecule incorporating both a primary amine and a primary alcohol. This unique structural arrangement makes it a potentially valuable, yet currently underutilized, building block in organic synthesis. Its ability to undergo reactions at two distinct functional groups allows for the construction of a variety of linear, branched, and cyclic structures. These characteristics position this compound as a versatile precursor for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This document aims to provide an overview of its potential applications and generalized protocols based on the reactivity of its functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for reaction and purification planning.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | PubChem |
| Molecular Weight | 117.19 g/mol | PubChem |
| CAS Number | 344240-78-4 | PubChem |
| Appearance | Liquid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
Synthetic Applications
Due to the limited specific literature on this compound, the following sections outline potential synthetic transformations based on the known reactivity of primary amines and primary alcohols. These proposed applications serve as a guide for researchers looking to incorporate this building block into their synthetic strategies.
Synthesis of N-Acylated and N-Alkylated Derivatives
The primary amine of this compound can be readily acylated or alkylated to introduce a wide range of substituents. These reactions are fundamental in modifying the molecule's polarity, lipophilicity, and potential biological activity.
a) N-Acylation to form N-(4-Hydroxyhexyl)amides
This reaction involves the coupling of this compound with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amide.
Generalized Experimental Protocol: N-Acylation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 - 1.5 eq).
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.0 - 1.2 eq) to the solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
b) N-Alkylation
Reductive amination or direct alkylation with alkyl halides can be employed to introduce alkyl groups onto the nitrogen atom.
Intramolecular Cyclization to form Substituted Piperidines and Azepanes
The presence of both an amine and an alcohol in the same molecule allows for intramolecular cyclization reactions to form heterocyclic structures, which are prevalent scaffolds in pharmaceuticals.
a) Synthesis of 5-Ethylpiperidine-2-methanol (via hypothetical intramolecular cyclization)
While not explicitly documented for this compound, amino alcohols can undergo cyclization. A potential, yet challenging, transformation could involve the intramolecular substitution of a derivatized hydroxyl group by the amine.
b) Synthesis of 4-Ethylazepan-2-one (Lactam Formation)
A more plausible cyclization would involve the oxidation of the primary alcohol to a carboxylic acid, followed by intramolecular amide bond formation to yield a seven-membered lactam.
Hypothetical Two-Step Protocol for 4-Ethylazepan-2-one Synthesis
Step 1: Oxidation of this compound to 4-Aminohexanoic acid
-
Protect the amino group of this compound (e.g., as a Boc-carbamate).
-
Oxidize the primary alcohol to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, PCC followed by further oxidation).
-
Deprotect the amino group.
Step 2: Intramolecular Cyclization
-
Activate the carboxylic acid group (e.g., using a carbodiimide coupling agent like DCC or EDC).
-
Promote intramolecular amide bond formation in a dilute solution to favor cyclization over polymerization.
-
Purify the resulting lactam by chromatography or distillation.
Logical Workflow for Utilizing this compound
The following diagram illustrates a logical workflow for the synthetic utilization of this compound as a building block.
Applications of 4-Aminohexan-1-ol Scaffolds in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 4-Aminohexan-1-ol itself is not extensively documented as a standalone therapeutic agent, its core structure, featuring a primary amine and a primary alcohol separated by a flexible hydrocarbon chain, represents a valuable pharmacophore in medicinal chemistry. This scaffold provides a versatile platform for the synthesis of diverse derivatives with a wide range of biological activities. The strategic placement of the amino and hydroxyl groups allows for the introduction of various substituents to modulate physicochemical properties, target binding, and pharmacokinetic profiles. This document explores the potential applications of this compound derivatives in medicinal chemistry research, drawing parallels from structurally related compounds and providing detailed protocols for the synthesis and evaluation of such molecules.
The "4-amino" motif is a recurring feature in a number of biologically active molecules, including kinase inhibitors and analgesics. By functionalizing the amino group of a 4-aminohexanol backbone, researchers can explore structure-activity relationships (SAR) and develop novel therapeutic candidates.
I. Application Notes: Derivatives of the 4-Amino Alcohol Scaffold
Kinase Inhibitors
The 4-amino group can serve as a key interaction point with the hinge region of protein kinases, a critical component of many cancer and inflammatory signaling pathways. By analogy with known 4-amino-substituted heterocyclic kinase inhibitors, N-aryl or N-heteroaryl derivatives of this compound could be designed as potential kinase inhibitors.
For instance, 4-aminoquinazoline and 4-amino-pyrrolo[2,3-d]pyrimidine cores are present in numerous approved and investigational kinase inhibitors.[1][2] The amino group typically forms one or two hydrogen bonds with the kinase hinge, anchoring the inhibitor in the ATP-binding pocket. The hexanol portion of a this compound derivative could be explored as a vector to access other regions of the ATP pocket or to improve physicochemical properties such as solubility and cell permeability.
Table 1: Representative Kinase Inhibitory Activity of 4-Amino Scaffolds
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| 4-Amino-1H-pyrazole-3-carboxamides | FLT3 | 0.089 | Compound 8t[3] |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKBβ | < 10 | CCT128930[2][4] |
| 4-Aminoquinazolines | EGFR | Varies | Gefitinib, Erlotinib[1] |
Analgesics
Derivatives of 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics. While cyclic, these compounds share the core feature of a 4-amino group that is critical for their activity. This suggests that acyclic 4-amino alcohol scaffolds could also be explored for the development of new pain therapeutics. The flexible hexanol chain could allow for optimal positioning of substituents to interact with opioid or other pain-related receptors.
II. Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of a representative N-acyl derivative of this compound.
Synthesis of N-Benzoyl-4-aminohexan-1-ol
This protocol describes a straightforward method for the acylation of the amino group of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Add triethylamine (TEA) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-benzoyl-4-aminohexan-1-ol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 1: Synthetic Workflow for N-Benzoyl-4-aminohexan-1-ol
Caption: General workflow for the synthesis of N-benzoyl-4-aminohexan-1-ol.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a target protein kinase.
Materials:
-
Synthesized inhibitor compound (e.g., N-benzoyl-4-aminohexan-1-ol derivative)
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Diagram 2: Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
III. Signaling Pathways
Derivatives of this compound designed as kinase inhibitors would target specific signaling pathways implicated in disease. For example, inhibitors of kinases in the PI3K/Akt/mTOR pathway are of significant interest in oncology.
Diagram 3: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a 4-aminohexanol-based Akt inhibitor.
Conclusion
The this compound scaffold, while not extensively studied on its own, provides a promising starting point for the development of novel therapeutic agents. Its simple, flexible structure allows for the facile synthesis of a wide array of derivatives. By leveraging the known biological activities of other "4-amino" containing compounds, researchers can design and synthesize libraries of this compound derivatives for screening against various biological targets, particularly protein kinases. The provided protocols offer a foundational framework for the synthesis and evaluation of these compounds, paving the way for future drug discovery efforts based on this versatile chemical scaffold.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Aminohexan-1-ol as a Ligand in Transition Metal Catalysis
This document aims to provide a foundational understanding of the potential applications of 4-Aminohexan-1-ol based on the general principles of amino alcohol ligands in catalysis, alongside outlining general experimental protocols that would be necessary for its investigation as a novel ligand.
Introduction to Amino Alcohol Ligands in Catalysis
Amino alcohols are a critically important class of ligands in transition metal catalysis, particularly in asymmetric synthesis. The presence of both a "hard" nitrogen donor and a "hard" oxygen donor allows them to form stable chelate rings with a variety of metal centers. The chirality inherent in many amino alcohols can be effectively transferred to the catalytic center, enabling the enantioselective synthesis of a wide range of valuable molecules.
Key Features of Amino Alcohol Ligands:
-
Chelation: The bidentate nature of amino alcohols leads to the formation of stable 5- or 6-membered chelate rings with metal ions, enhancing the stability of the resulting complex.
-
Chirality: The stereogenic center(s) in chiral amino alcohols can induce asymmetry at the metal center, leading to high enantioselectivity in catalytic reactions.
-
Tunability: The steric and electronic properties of the ligand can be readily modified by introducing substituents on the carbon backbone or at the nitrogen and oxygen atoms, allowing for the fine-tuning of catalytic activity and selectivity.
While this compound itself is not extensively documented, its structure suggests it could act as a bidentate N,O-ligand, forming a 6-membered chelate ring with a metal center. The presence of a chiral center at the C4 position (if synthesized in an enantiomerically pure form) would make it a candidate for asymmetric catalysis.
Potential Catalytic Applications
Based on the reactivity of structurally similar amino alcohol ligands, this compound could potentially be employed in a variety of transition metal-catalyzed reactions. These include, but are not limited to:
-
Asymmetric Transfer Hydrogenation: Ruthenium, rhodium, and iridium complexes with chiral amino alcohol ligands are well-known catalysts for the asymmetric reduction of ketones and imines.
-
Asymmetric Alkylation and Arylation: Zinc, copper, and palladium complexes are often used for the enantioselective addition of organometallic reagents to aldehydes, ketones, and imines.
-
Cross-Coupling Reactions: Palladium complexes with amino alcohol-derived ligands have been explored in Suzuki-Miyaura and Mizoroki-Heck coupling reactions.[1]
General Experimental Protocols
The following are generalized protocols for the synthesis of a transition metal complex with this compound and its subsequent use in a representative catalytic reaction. These are intended as a starting point for investigation and would require significant optimization.
Synthesis of a Generic Metal-(this compound) Complex
This protocol describes a general method for the synthesis of a palladium(II) complex. The choice of metal precursor and solvent will be critical and depend on the target complex.
Materials:
-
This compound
-
Palladium(II) acetate (or other suitable metal precursor)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in the chosen anhydrous solvent.
-
In a separate Schlenk flask, dissolve the palladium(II) precursor (1 equivalent) in the same solvent.
-
Slowly add the ligand solution to the metal precursor solution at room temperature with vigorous stirring.
-
The reaction mixture may change color, indicating complex formation.
-
Stir the reaction for a predetermined time (e.g., 2-24 hours) at room temperature or with gentle heating.
-
Monitor the reaction by an appropriate analytical technique (e.g., TLC, NMR).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography.
-
Characterize the complex using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
General Protocol for a Catalytic Test Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a typical procedure for evaluating the catalytic activity of a newly synthesized complex.
Materials:
-
Synthesized Metal-(this compound) complex (catalyst)
-
Acetophenone (substrate)
-
Isopropanol (hydrogen source and solvent)
-
Potassium hydroxide (or other base, as co-catalyst)
-
Anhydrous, degassed solvent (if different from hydrogen source)
-
Inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the catalyst (e.g., 1 mol%).
-
Add the substrate, acetophenone (1 equivalent).
-
Add the hydrogen source, isopropanol.
-
Add the base (e.g., 0.1 M solution in isopropanol).
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress over time by taking aliquots and analyzing them by GC or HPLC to determine conversion and enantiomeric excess.
-
Upon completion, quench the reaction (e.g., with water or dilute acid).
-
Extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product if necessary.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound in catalysis is available, the following table is a hypothetical representation of how such data would be presented. This table is for illustrative purposes only.
| Entry | Catalyst (mol%) | Substrate | Base | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.0 | Acetophenone | KOH | 12 | 95 | 85 (R) |
| 2 | 0.5 | Acetophenone | KOH | 24 | 88 | 84 (R) |
| 3 | 1.0 | Propiophenone | KOtBu | 12 | 92 | 80 (R) |
Conclusion
While this compound remains an unexplored ligand in the field of transition metal catalysis, its structure is promising for the development of new catalytic systems. The protocols and conceptual framework provided here offer a starting point for researchers interested in investigating its potential. Future work should focus on the synthesis of enantiomerically pure this compound, the preparation and characterization of its transition metal complexes, and the systematic evaluation of their catalytic activity and selectivity in a range of important organic transformations. The lack of existing data highlights an opportunity for novel research in this area.
References
Application Notes and Protocols: 4-Aminohexan-1-ol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminohexan-1-ol is a bifunctional monomer containing both a primary amine and a primary hydroxyl group. This unique structure makes it a promising candidate for the synthesis of a variety of polymers, including polyamides, polyurethanes, and, notably, poly(ester amides). The presence of both amine and hydroxyl functionalities allows for the formation of amide and ester linkages within the same polymer backbone, offering a versatile platform for designing materials with tailored properties.
Polymers derived from amino alcohols are of significant interest in the biomedical field due to their potential for biodegradability and biocompatibility. The incorporation of both ester and amide bonds can influence the degradation kinetics and mechanical properties of the resulting polymer. For instance, poly(ester amides) can combine the favorable mechanical strength of polyamides with the biodegradability of polyesters.
This document provides a detailed protocol for the synthesis of a poly(ester amide) elastomer, using a representative amino alcohol, which can be adapted for this compound. It also includes data presentation formats and visualizations to guide researchers in their investigations.
Application: Synthesis of Biodegradable Poly(ester amide) Elastomers
A potential and valuable application of this compound is in the synthesis of biodegradable elastomers for biomedical applications, such as soft tissue engineering, drug delivery matrices, and medical device coatings. By reacting this compound with a diacid and a polyol, it is possible to create a crosslinked polymer network with elastomeric properties.
Logical Relationship of Monomers to Polymer Properties
Application Notes and Protocols: 4-Aminohexan-1-ol as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-aminohexan-1-ol as a versatile precursor for the synthesis of valuable heterocyclic compounds. The focus is on the intramolecular cyclization of this compound to yield 3-ethylpiperidine, a key structural motif in many biologically active molecules and pharmaceutical agents. The protocols provided are based on established methodologies for the cyclization of amino alcohols.
Introduction: The Potential of this compound in Heterocyclic Synthesis
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol group. This unique structural arrangement makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization. The resulting heterocyclic structures, particularly substituted piperidines, are of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals and natural products.
The intramolecular cyclization of amino alcohols is a powerful strategy for the construction of cyclic amines.[1][2] Depending on the reaction conditions and the catalytic system employed, the cyclization can be directed to selectively form either cyclic amines or lactams.[1][2] In the case of this compound, the most thermodynamically favored product of intramolecular cyclization is the six-membered ring system of a substituted piperidine.
This document outlines a proposed methodology for the synthesis of 3-ethylpiperidine from this compound via a ruthenium-catalyzed intramolecular cyclization.
Proposed Reaction Pathway: Synthesis of 3-Ethylpiperidine
The proposed synthesis involves the intramolecular cyclization of this compound, which is expected to proceed via a dehydration mechanism catalyzed by a ruthenium complex. The reaction is anticipated to yield 3-ethylpiperidine as the major product.
Reaction Scheme:
The mechanism, in line with the "Hydrogen Shuttling" concept, likely involves the initial dehydrogenation of the alcohol to the corresponding aldehyde, followed by an intramolecular condensation with the amine to form a cyclic imine, which is then hydrogenated to the final piperidine product.[1]
Logical Flow of the Synthesis
Caption: Logical workflow for the synthesis of 3-ethylpiperidine.
Experimental Protocol: Ruthenium-Catalyzed Intramolecular Cyclization
This protocol is adapted from established procedures for the cyclization of α,ω-amino-alcohols.[1][2]
Materials:
-
This compound
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
CataCXium® PCy (dicyclohexyl-[2',4',6'-tris(propan-2-yl)biphenyl-2-yl]phosphane)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
-
Stirring and heating apparatus
Procedure:
-
Reactor Setup: A dry Schlenk flask or a small autoclave is charged with a magnetic stir bar. The vessel is then flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen).
-
Reagent Addition:
-
To the reaction vessel, add this compound (1.0 mmol).
-
Add triruthenium dodecacarbonyl (Ru₃(CO)₁₂) (0.5 mol%).
-
Add CataCXium® PCy (1.5 mol%).
-
Add anhydrous toluene (5 mL).
-
-
Reaction Conditions:
-
The reaction vessel is sealed and the mixture is stirred vigorously.
-
The reaction is heated to 120-140 °C.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots.
-
-
Work-up and Purification:
-
After completion of the reaction (typically 18-24 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 3-ethylpiperidine.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data Summary (Expected)
The following table summarizes the expected quantitative data for the synthesis of 3-ethylpiperidine from this compound, based on reported yields for similar amino alcohol cyclizations.[1][2]
| Parameter | Expected Value | Method of Analysis |
| Yield | 70-85% | Gravimetric analysis |
| Purity | >95% | GC-MS, ¹H NMR, ¹³C NMR |
| Boiling Point | Approx. 163 °C | Ebulliometry |
| ¹H NMR (CDCl₃, δ ppm) | See Note 1 | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, δ ppm) | See Note 2 | NMR Spectroscopy |
Note 1 (¹H NMR): Expected signals would include those for the ethyl group (triplet and quartet), and complex multiplets for the piperidine ring protons. Note 2 (¹³C NMR): Expected signals would correspond to the carbons of the ethyl group and the five distinct carbons of the piperidine ring.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Ruthenium catalysts are toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
Conclusion
This compound serves as a promising and versatile precursor for the synthesis of substituted piperidines, which are valuable scaffolds in drug discovery and development. The outlined ruthenium-catalyzed intramolecular cyclization provides a potential pathway to efficiently produce 3-ethylpiperidine. The provided protocol, based on established literature, offers a solid starting point for researchers to explore the synthetic utility of this compound in the construction of complex heterocyclic molecules. Further optimization of reaction conditions may be necessary to achieve higher yields and selectivity.
References
Application Notes & Protocols for the Quantification of 4-Aminohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Aminohexan-1-ol in various sample matrices. The following methods are designed to offer robust and reliable quantification for research, quality control, and drug development purposes.
Introduction
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol functional group. Accurate and precise quantification of this compound is essential in various stages of drug development, including pharmacokinetic studies, process monitoring, and quality assurance of final products. Due to its chemical nature—lacking a strong chromophore and having high polarity—its analysis can be challenging. This guide outlines two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is typically required to increase volatility and improve chromatographic peak shape. Silylation is a common derivatization technique for this purpose.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the GC-MS method for the quantification of this compound following silylation.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Internal Standard (e.g., 4-Aminoheptan-1-ol)
-
Methanol (HPLC grade)
-
Deionized water
2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Sample Preparation:
-
To 100 µL of the sample (or calibration standard), add 10 µL of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for derivatized this compound and the internal standard.
4. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
Workflow Diagram
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
For a sensitive and specific quantification in complex matrices, HPLC with fluorescence detection is an excellent choice. Since this compound is not fluorescent, a pre-column derivatization step with a fluorescent tagging agent such as Dansyl Chloride or o-Phthalaldehyde (OPA) is necessary. This protocol will focus on pre-column derivatization with Dansyl Chloride.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC-FLD method for the quantification of this compound following derivatization with Dansyl Chloride.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 92 - 108% |
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Dansyl Chloride
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Acetone (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., 6-Aminohexan-1-ol)
-
Formic acid
-
Deionized water
2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in deionized water.
-
Dansyl Chloride Solution (5 mg/mL): Prepare fresh by dissolving Dansyl Chloride in acetone.
-
Sample Preparation:
-
To 100 µL of the sample (or calibration standard), add 10 µL of the internal standard solution.
-
Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate in the dark at 60°C for 45 minutes.
-
After cooling to room temperature, the sample is ready for HPLC analysis.
-
3. HPLC-FLD Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Fluorescence Detector: Agilent 1260 Infinity II FLD or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 335 nm
-
Emission Wavelength: 520 nm
-
4. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
Workflow Diagram
Application Notes and Protocols for the Scale-Up Synthesis of 4-Aminohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a scalable synthetic route to 4-Aminohexan-1-ol, a valuable bifunctional molecule with potential applications in pharmaceuticals, specialty polymers, and as a versatile chemical intermediate. The protocols detailed below are designed for robust and efficient large-scale production, emphasizing safety, yield, and purity.
Introduction
This compound is a chiral amino alcohol containing both a primary amine and a primary hydroxyl group. This unique structure makes it an attractive building block in organic synthesis, particularly for the introduction of a C6 amino-alcohol moiety in more complex target molecules. Its potential applications include:
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Pharmaceutical Intermediates: As a precursor for the synthesis of active pharmaceutical ingredients (APIs), where the amino and hydroxyl groups can be selectively functionalized.
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Specialty Polymers: Incorporation into polyamides and polyurethanes to modify polymer properties, such as hydrophilicity, dye affinity, and cross-linking capabilities.
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Corrosion Inhibitors: The presence of both a hydrophilic head (hydroxyl) and a metal-binding group (amine) suggests potential as a corrosion inhibitor for ferrous and non-ferrous metals.
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Surfactants: As a building block for cationic or non-ionic surfactants.
The synthetic strategy outlined herein is a two-step process designed for industrial applicability, starting from readily available bulk chemicals.
Synthetic Strategy Overview
The proposed industrial-scale synthesis of this compound involves a two-stage process:
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Stage 1: Catalytic Hydrogenation of 4-Nitrohexan-1-ol. This step involves the selective reduction of the nitro group to a primary amine using molecular hydrogen over a suitable catalyst. This method is highly efficient and atom-economical, making it ideal for large-scale production.
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Stage 2: Purification via Vacuum Distillation. The crude this compound is purified by fractional distillation under reduced pressure to achieve the desired purity for downstream applications.
A precursor, 4-nitrohexan-1-ol, is assumed to be available through established multi-step synthetic routes, for example, via a Henry reaction between butanal and nitroethanol followed by reduction of the resulting carbonyl group.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Catalytic Hydrogenation
This protocol details the reduction of 4-nitrohexan-1-ol to this compound.
Materials and Equipment:
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High-pressure stainless steel autoclave (hydrogenator) equipped with a mechanical stirrer, temperature and pressure sensors, and a gas inlet/outlet.
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4-Nitrohexan-1-ol (Substrate)
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Raney Nickel (Catalyst, 50% slurry in water)
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Methanol (Solvent, industrial grade)
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Diatomaceous earth (Filter aid)
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Pressurized Hydrogen Gas (H₂)
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Nitrogen Gas (N₂) for inerting
Procedure:
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Reactor Preparation: The high-pressure autoclave is thoroughly cleaned and dried. The system is then purged with nitrogen gas to ensure an inert atmosphere.
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Charging the Reactor: The reactor is charged with 4-nitrohexan-1-ol and methanol. The typical substrate-to-solvent ratio is 1:5 (w/v).
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Catalyst Addition: Raney Nickel slurry (approximately 5-10% by weight of the substrate) is carefully added to the reactor under a nitrogen blanket.
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Inerting and Pressurization: The reactor is sealed and purged multiple times with nitrogen, followed by purging with hydrogen gas to remove all nitrogen. The reactor is then pressurized with hydrogen to the desired operating pressure.
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Reaction: The reaction mixture is heated to the target temperature with vigorous stirring. The reaction is monitored by observing the uptake of hydrogen gas. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
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Reaction Completion and Cooldown: Once the hydrogen uptake ceases, the reaction is considered complete. The heater is turned off, and the reactor is allowed to cool to room temperature.
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Depressurization and Catalyst Filtration: The excess hydrogen is carefully vented, and the reactor is purged with nitrogen. The reaction mixture is filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake is washed with methanol to recover any residual product.
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Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield crude this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol describes the purification of crude this compound.
Materials and Equipment:
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Distillation flask with a magnetic stirrer
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with a condenser and receiver flasks
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Vacuum pump and pressure gauge
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Heating mantle with temperature control
Procedure:
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Setup: The distillation apparatus is assembled, ensuring all joints are properly sealed for high vacuum.
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Charging the Flask: The crude this compound is charged into the distillation flask.
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Degassing: The system is slowly evacuated to a low pressure to remove any residual solvent and dissolved gases.
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Distillation: The heating mantle is turned on, and the temperature is gradually increased. The fractionating column is allowed to equilibrate.
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Fraction Collection: Fractions are collected at a steady distillation rate based on the boiling point of the product at the operating pressure. A forerun containing low-boiling impurities is collected first. The main fraction of pure this compound is then collected in a separate receiver.
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Shutdown: Once the main fraction has been collected, the heating is stopped, and the system is allowed to cool to room temperature before venting to atmospheric pressure.
Data Presentation
Table 1: Reaction Parameters for the Catalytic Hydrogenation of 4-Nitrohexan-1-ol
| Parameter | Value |
| Substrate Concentration | 20% (w/v) in Methanol |
| Catalyst | Raney Nickel |
| Catalyst Loading | 7.5% (w/w of substrate) |
| Hydrogen Pressure | 30-50 bar (435-725 psi) |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 4-8 hours |
| Typical Yield (Crude) | >95% |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approx. 110-115 °C at 10 mmHg | |
| Purity (Post-distillation) | >98% (by GC) |
Visualizations
Caption: Overall workflow for the industrial synthesis of this compound.
Caption: Key reaction step in the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Aminohexan-1-ol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Aminohexan-1-ol using column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound using silica gel column chromatography?
A1: The primary challenge stems from the basic nature of the amino group in this compound and the acidic nature of the silica gel stationary phase. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction can lead to several issues, including:
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Poor Elution: The compound may bind irreversibly to the column, resulting in low or no recovery.
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Peak Tailing: The compound elutes slowly and asymmetrically, leading to broad peaks and poor separation from impurities.[2][3][4]
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Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive compounds.
Q2: What are the recommended stationary phases for the purification of this compound?
A2: While silica gel is the most common stationary phase in column chromatography, its acidic nature presents challenges for purifying basic compounds like this compound.[1] Alternative stationary phases or modified silica gel are often preferred:
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Deactivated Silica Gel: The acidity of silica gel can be neutralized by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[1]
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Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina can prevent the strong binding observed with silica.
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Amine-functionalized Silica: These columns have an aminopropyl group chemically bonded to the silica surface, which reduces the acidity and minimizes unwanted interactions with basic analytes.[5]
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Reversed-Phase Silica (C18): For more polar amino alcohols, reversed-phase chromatography can be a suitable alternative where a nonpolar stationary phase is used with a polar mobile phase.
Q3: How do I choose an appropriate mobile phase for the purification of this compound on a silica gel column?
A3: The choice of mobile phase is critical for achieving good separation. For normal-phase chromatography on silica gel, you will typically use a mixture of a non-polar solvent and a polar solvent.
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Initial Solvent System: A good starting point for a polar compound like this compound is a mixture of a relatively non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a more polar solvent like methanol (MeOH). A common starting ratio is 9:1 DCM:MeOH.[6]
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Adding a Basic Modifier: To counteract the acidity of the silica gel and reduce peak tailing, it is highly recommended to add a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[1]
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TLC Analysis: Before running a column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 for good separation on a column.
Q4: How can I visualize this compound on a TLC plate since it is not UV active?
A4: this compound lacks a chromophore, so it will not be visible under a UV lamp. Therefore, a chemical stain is required for visualization.
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Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines. Upon heating, it reacts with the amino group to produce a characteristic purple or yellow spot.
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Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds that can be oxidized, including alcohols. It will appear as a yellow or brown spot on a purple background.
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Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column | 1. Strong interaction with the acidic silica gel.[1]2. Mobile phase is not polar enough. | 1. Add a basic modifier (e.g., 1% triethylamine or ammonia) to your mobile phase.2. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of methanol).3. Consider switching to a less acidic stationary phase like alumina or amine-functionalized silica. |
| Significant peak tailing | 1. Acid-base interaction between the amine and silanol groups.[2][3][4]2. Column overload. | 1. Add a basic modifier (e.g., 1% triethylamine) to the eluent.2. Use a base-deactivated silica gel or an alternative stationary phase (alumina, amine-silica).3. Reduce the amount of sample loaded onto the column. |
| Poor separation from impurities | 1. Inappropriate mobile phase composition.2. Column was not packed properly.3. Sample was loaded in too large a volume of solvent. | 1. Optimize the solvent system using TLC to achieve a larger ∆Rf between your compound and the impurities.2. Ensure the column is packed uniformly without any cracks or channels.3. Dissolve the sample in the minimum amount of solvent for loading. If solubility is an issue, consider dry loading. |
| Low recovery of the compound | 1. Irreversible adsorption to the silica gel.2. Compound degradation on the acidic stationary phase. | 1. Use a deactivated silica gel or an alternative stationary phase.2. Elute the column with a very polar solvent system containing a base (e.g., 10% MeOH in DCM with 2% NH4OH) to recover any strongly bound material. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
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Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom of the plate.
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Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., methanol). Using a capillary tube, spot a small amount onto the pencil line.
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Developing: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 9:1 DCM:MeOH with 1% TEA). Ensure the solvent level is below the spotting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate, mark the solvent front with a pencil, and dry the plate. Dip the plate in a ninhydrin staining solution and gently heat it with a heat gun until colored spots appear.
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Rf Calculation: Calculate the Retention Factor (Rf) for your compound using the formula: Rf = (distance traveled by the spot) / (distance traveled by thesolvent front). Aim for an Rf value between 0.2 and 0.4 for optimal separation on a column.
Protocol 2: Column Chromatography with a Basic Modifier
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Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexane or DCM). Ensure the packing is uniform and free of air bubbles.
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Equilibration: Equilibrate the column by running several column volumes of your starting mobile phase (e.g., 95:5 DCM:MeOH with 1% TEA) through the silica gel.
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Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity). For gradient elution, you can slowly increase the percentage of methanol.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
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Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain your purified this compound.
Quantitative Data Summary
The following tables provide typical starting parameters for the purification of this compound. These values may require optimization for your specific sample and desired purity.
Table 1: Typical TLC Solvent Systems and Expected Rf Values for this compound on Silica Gel
| Mobile Phase Composition (v/v) | Basic Modifier | Expected Rf Range | Notes |
| 95:5 Dichloromethane:Methanol | 1% Triethylamine | 0.2 - 0.3 | Good starting point for column chromatography. |
| 90:10 Dichloromethane:Methanol | 1% Triethylamine | 0.3 - 0.5 | May provide faster elution. |
| 80:20 Ethyl Acetate:Methanol | 1% Ammonium Hydroxide | 0.2 - 0.4 | Alternative solvent system. |
| 7:2:1 Butanol:Acetic Acid:Water | None | Highly variable | More suitable for highly polar amino alcohols; not ideal for standard silica gel chromatography due to the presence of acid and water. |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) with basic modifier in eluent, or Alumina (basic, Type I), or Amine-functionalized silica. |
| Column Dimensions | Dependent on sample size (e.g., 2 cm diameter for 100-500 mg of crude material). |
| Sample Loading | Typically 1-5% of the silica gel weight. For a 2 cm diameter column with 20g of silica, a load of 200-1000 mg is a reasonable starting point. |
| Elution Mode | Isocratic or gradient. |
| Typical Gradient | Start with 2-5% Methanol in Dichloromethane (with 1% TEA) and gradually increase to 10-15% Methanol. |
| Flow Rate | Gravity-dependent or ~10-20 mL/min for flash chromatography. |
Visual Workflow
References
"4-Aminohexan-1-ol" common side reactions and byproduct formation
Technical Support Center: 4-Aminohexan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information focuses on common side reactions and byproduct formation during its synthesis and subsequent use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is typically synthesized through the reduction of a bifunctional precursor. The two most common approaches are:
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Reduction of a γ-nitro ketone or ester: This involves the reduction of both the nitro group and the carbonyl group. However, this method can sometimes lead to a wider range of byproducts due to the multiple reactive sites.
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Reduction of a γ-cyano ketone, ester, or the corresponding amide: A common and often more controlled method involves the reduction of a nitrile or amide functional group to the primary amine and the simultaneous or sequential reduction of a ketone or ester to the alcohol.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via nitrile reduction?
A2: The primary side reactions during the reduction of a precursor like 4-oxohexanenitrile or ethyl 4-oxohexanoate followed by amination and reduction include the formation of secondary and tertiary amines. This occurs when the newly formed primary amine reacts with the intermediate imine, leading to over-alkylation.
Q3: Can this compound undergo intramolecular cyclization?
A3: Yes, under certain conditions, particularly in the presence of a good leaving group at the hydroxyl position (e.g., after tosylation) or under acidic conditions, this compound can undergo intramolecular cyclization to form N-substituted pyrrolidines.
Q4: What are common byproducts when using this compound as a nucleophile in alkylation reactions?
A4: When this compound is used in N-alkylation reactions, a common side reaction is O-alkylation, leading to the formation of an amino ether. The ratio of N- to O-alkylation can be influenced by the choice of base, solvent, and electrophile.
Troubleshooting Guides
Guide 1: Synthesis of this compound via Reduction of 4-Oxohexanenitrile
This guide focuses on troubleshooting the synthesis of this compound from 4-oxohexanenitrile using a reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Experimental Protocol: Reduction of 4-Oxohexanenitrile with LiAlH₄
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A solution of 4-oxohexanenitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
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The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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The resulting solids are filtered off, and the filtrate is dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
Potential Issues, Causes, and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure the LiAlH₄ is fresh and has not been deactivated by moisture.[1][2]- Increase the reaction time or temperature (reflux).- Use a different solvent with a higher boiling point, such as THF. |
| Decomposition of the product during workup. | - Maintain a low temperature during the quenching process.- Ensure the workup is performed promptly after the reaction is complete. | |
| Presence of Secondary and Tertiary Amine Byproducts | Over-reaction of the primary amine with the intermediate imine. | - Use a higher dilution of the reaction mixture to disfavor intermolecular reactions.- Employ an inverse addition method, where the LiAlH₄ suspension is added to the nitrile solution. |
| Formation of an Azepine Byproduct | Intramolecular cyclization and further reaction. | - This is more likely at higher temperatures. Consider running the reaction at a lower temperature for a longer duration. |
| Incomplete Reduction of the Nitrile or Ketone | Insufficient reducing agent. | - Ensure an adequate excess of LiAlH₄ is used (typically 2-3 equivalents for a molecule with both a nitrile and a ketone).[3][4] |
Quantitative Data on Byproduct Formation (Hypothetical)
| Reaction Condition | Desired Product Yield (%) | Secondary Amine Byproduct (%) | Tertiary Amine Byproduct (%) |
| Standard Addition, 1M concentration | 65 | 20 | 5 |
| Inverse Addition, 1M concentration | 75 | 10 | <2 |
| Standard Addition, 0.1M concentration | 80 | 8 | <2 |
Guide 2: Side Reactions of this compound in N-Alkylation
This guide addresses issues that may arise when using this compound as a nucleophile in an N-alkylation reaction with an alkyl halide (e.g., ethyl bromide).
Experimental Protocol: N-Alkylation of this compound
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To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile), a base (e.g., K₂CO₃, 1.5 eq) is added.
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Ethyl bromide (1.1 eq) is added, and the mixture is heated to reflux for 12-18 hours.
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The reaction is monitored by TLC or GC-MS.
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After completion, the solid base is filtered off, and the solvent is removed in vacuo.
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The crude product is purified by column chromatography.
Potential Issues, Causes, and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of O-Alkylated Byproduct | The alkoxide is formed and acts as a nucleophile. | - Use a less polar, aprotic solvent to disfavor the formation of the alkoxide.- Employ a weaker base that will primarily deprotonate the more acidic ammonium intermediate rather than the alcohol.- Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS) before N-alkylation. |
| Formation of Di-N-Alkylated Byproduct | The secondary amine product is more nucleophilic than the starting primary amine. | - Use a larger excess of this compound to favor mono-alkylation.- Slowly add the alkylating agent to the reaction mixture. |
| Intramolecular Cyclization to form a Pyrrolidine Derivative | This is less common under these conditions but can occur if the alkylating agent has a second leaving group. | - Ensure the purity of the alkylating agent. |
Quantitative Data on N- vs. O-Alkylation (Hypothetical)
| Solvent | Base | N-Alkylation Product (%) | O-Alkylation Product (%) |
| Acetonitrile | K₂CO₃ | 85 | 10 |
| Dichloromethane | Triethylamine | 92 | 5 |
| THF | NaH | 40 | 55 |
Visualizations
Caption: Synthesis of this compound and common side reactions.
Caption: N-Alkylation of this compound and potential byproducts.
Caption: General troubleshooting workflow for synthesis issues.
References
"4-Aminohexan-1-ol" safe storage and handling procedures for labs
This technical support center provides guidance on the safe storage and handling of 4-Aminohexan-1-ol in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary hazards?
This compound (CAS No: 344240-78-4) is a chemical compound with the molecular formula C6H15NO.[1] It is important to be aware of its potential hazards in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that is harmful if swallowed.[1] It can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1][2]
2. What are the proper storage conditions for this compound?
To ensure its stability and safety, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[2][3] It is also described as hygroscopic, meaning it can absorb moisture from the air, so protection from moisture is crucial.[2][3] The storage area should be locked up.
3. What personal protective equipment (PPE) should I wear when handling this compound?
When handling this chemical, it is essential to wear appropriate personal protective equipment to prevent exposure. This includes:
-
Eye/Face Protection: Chemical splash goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[3][4]
-
Skin Protection: Chemical-resistant gloves and protective clothing, such as a lab coat or long-sleeved clothing, to prevent skin contact.[2][3][5]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection may not be required.[2] However, in situations with poor ventilation, or during a spill or fire, a NIOSH-approved respirator should be worn.[6]
4. What should I do in case of accidental exposure to this compound?
Immediate action is crucial in case of exposure. Follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Take off all contaminated clothing immediately and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2][3]
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Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[2]
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Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2]
5. What materials are incompatible with this compound?
To prevent hazardous reactions, avoid contact with acids and strong oxidizing agents.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound has changed in appearance or consistency (e.g., become viscous or discolored). | The compound is hygroscopic and may have absorbed moisture from the air. | Ensure the container is always tightly sealed when not in use. Store in a desiccator if necessary. If the integrity of the compound is in doubt, it may be best to dispose of it according to regulations. |
| A strong, irritating odor is noticed when working with the compound. | This may indicate poor ventilation or a possible spill. This compound can cause respiratory irritation.[2] | Immediately ensure the work is being performed in a well-ventilated area, such as a fume hood. Check for any spills. If the odor persists, evacuate the area and assess the ventilation system. |
| Skin or eye irritation occurs despite wearing PPE. | The personal protective equipment may be inadequate or compromised (e.g., a tear in a glove). | Immediately follow first-aid procedures for the specific type of exposure. Re-evaluate the type of PPE being used to ensure it is appropriate for handling this chemical. Dispose of and replace any damaged PPE. |
| A small spill of this compound occurs in the lab. | Accidental spills can happen during transfer or handling. | For small spills, ensure the area is well-ventilated and you are wearing appropriate PPE. Contain the spill with an inert absorbent material like sand or vermiculite.[7] Sweep up the material and place it in a sealed, suitable container for disposal.[3] Avoid dust formation.[2] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H15NO | PubChem[1] |
| Molecular Weight | 117.19 g/mol | PubChem[1] |
| CAS Number | 344240-78-4 | PubChem[1] |
| Boiling Point | 206 °C (403 °F) | Sigma-Aldrich |
| Melting Point | 16 - 18 °C (61 - 64 °F) | Sigma-Aldrich |
| Density | 0.967 g/mL at 25 °C (77 °F) | Sigma-Aldrich |
Experimental Protocol: General Laboratory Handling
This protocol outlines the basic steps for safely handling this compound in a laboratory setting.
-
Preparation and Precautionary Measures:
-
Before starting any work, review the Safety Data Sheet (SDS) for this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
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Don the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
-
Handling and Dispensing:
-
Waste Disposal:
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Dispose of unused or waste material in a designated, approved waste container.[2]
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Follow all local, state, and federal regulations for chemical waste disposal.
-
-
Emergency Procedures:
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In case of a spill, evacuate the area if necessary. For small spills, contain with an inert absorbent material and place in a sealed container for disposal.[7]
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In case of personal exposure, follow the first-aid measures outlined in the FAQ section.
-
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound in a laboratory.
References
- 1. This compound | C6H15NO | CID 547166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]
- 7. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
Technical Support Center: Purification of 4-Aminohexan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminohexan-1-ol. Our goal is to offer practical guidance for removing impurities from your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound?
A1: Common impurities can originate from the synthetic route used. Potential impurities include unreacted starting materials (e.g., from reduction of a corresponding nitro, azido, or cyano precursor), reagents, and byproducts from side reactions. Other possible contaminants include residual solvents and water.
Q2: How can I get a preliminary assessment of the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for a preliminary purity assessment. By running a TLC plate with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol), you can visualize the number of components in your sample. The presence of multiple spots indicates impurities.
Q3: Which analytical techniques are suitable for determining the purity of this compound?
A3: For a quantitative assessment of purity, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. GC-MS can separate and identify volatile impurities, while ¹H and ¹³C NMR can provide detailed structural information and help quantify the amount of impurities relative to the main compound.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Recrystallization
Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
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Cause: The boiling point of the recrystallization solvent is higher than the melting point of the this compound, or the solution is supersaturated.
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Troubleshooting Steps:
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Lower the temperature: Ensure the solution cools slowly. Avoid rapid cooling in an ice bath initially.
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Use a lower-boiling solvent: If possible, choose a solvent with a lower boiling point in which the compound is still soluble when hot and insoluble when cold.
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Add more solvent: The solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.
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Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of pure this compound to induce crystallization.
-
Issue 2: No Crystal Formation Upon Cooling.
-
Cause: The solution is not sufficiently saturated, or the cooling process is too rapid.
-
Troubleshooting Steps:
-
Concentrate the solution: Evaporate some of the solvent to increase the concentration of the this compound.
-
Cool for a longer period: Allow the solution to stand at room temperature for an extended period before moving it to an ice bath.
-
Induce crystallization: Use the scratching or seeding techniques mentioned above.
-
Try a different solvent system: The chosen solvent may not be ideal. A mixture of solvents can sometimes be more effective.
-
Distillation
Issue 3: Bumping or Unstable Boiling.
-
Cause: Uneven heating or lack of boiling chips/magnetic stirring.
-
Troubleshooting Steps:
-
Use boiling chips or a magnetic stirrer: This will ensure smooth boiling.
-
Ensure uniform heating: Use a heating mantle with a stirrer or an oil bath for even heat distribution.
-
Consider vacuum distillation: For high-boiling compounds like this compound, vacuum distillation lowers the boiling point, reducing the risk of decomposition and bumping.
-
Issue 4: Poor Separation of Impurities.
-
Cause: The boiling points of the impurities are too close to that of this compound.
-
Troubleshooting Steps:
-
Use a fractionating column: A fractionating column provides a larger surface area for repeated vaporization and condensation cycles, leading to better separation of components with close boiling points.
-
Optimize the distillation rate: A slower distillation rate generally results in better separation.
-
Control the vacuum: In vacuum distillation, precise control of the pressure is crucial for good separation.
-
Column Chromatography
Issue 5: Poor Separation or Overlapping Bands.
-
Cause: Incorrect choice of stationary phase or mobile phase, improper column packing, or overloading the column.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Use TLC to determine the best solvent system that gives good separation between this compound and its impurities. For polar compounds like amino alcohols, a polar stationary phase like silica gel is often used with a mobile phase gradient from a less polar to a more polar solvent (e.g., starting with dichloromethane and gradually adding methanol).[1][2]
-
Ensure proper column packing: A well-packed column is essential for good separation. Avoid air bubbles and channels.
-
Do not overload the column: The amount of sample loaded should typically be 1-5% of the weight of the stationary phase.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, other stationary phases like alumina or reverse-phase silica could be explored.
-
Issue 6: Tailing of the Compound Spot/Band.
-
Cause: The compound is interacting too strongly with the stationary phase, often due to its basic amino group.
-
Troubleshooting Steps:
-
Add a modifier to the mobile phase: Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to reduce tailing by neutralizing acidic sites on the silica gel.
-
Use a different stationary phase: Deactivated silica or alumina might be less prone to causing tailing with basic compounds.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the impure this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the impure this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the impure this compound in the distillation flask along with boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound under the applied pressure. It is advisable to collect a forerun fraction, the main fraction, and a tail fraction.
-
Analysis: Analyze the purity of the main fraction using TLC, GC-MS, or NMR.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase and Column Packing: Choose a suitable stationary phase (silica gel is common for polar compounds). Pack a glass column with a slurry of the stationary phase in the initial, less polar mobile phase.
-
Mobile Phase Selection: Based on TLC analysis, select a solvent system that provides good separation (Rf value of the product around 0.3-0.5). A common mobile phase for amino alcohols on silica is a gradient of methanol in dichloromethane.
-
Sample Loading: Dissolve the impure this compound in a minimum amount of the mobile phase and load it carefully onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If a gradient is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, inexpensive, good for removing small amounts of impurities. | Can have lower yields, not effective for impurities with similar solubility. |
| Distillation | >99% | 70-90% | Excellent for removing non-volatile impurities and solvents. | Requires specialized equipment, not suitable for heat-sensitive compounds. |
| Column Chromatography | >99.5% | 50-85% | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, can be more expensive. |
Note: The values presented in this table are typical and may vary depending on the initial purity of the sample and the specific experimental conditions.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
improving the stability of "4-Aminohexan-1-ol" in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-Aminohexan-1-ol". The information provided is intended to help improve the stability of this compound in solution during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound in solution.
Question: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
Answer: A decrease in the concentration of this compound in solution is likely due to chemical degradation. As an amino alcohol, this compound is susceptible to several degradation pathways, primarily oxidation and reactions influenced by the solution's pH.[1][2] The presence of both an amino group (-NH2) and a hydroxyl group (-OH) makes the molecule reactive.[3]
Potential causes for degradation include:
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or other oxidizing agents present in the solution.[1][4]
-
pH-mediated Degradation: The stability of compounds with amino groups can be highly dependent on the pH of the solution.[2] In alkaline conditions, the amino group is deprotonated and more nucleophilic, potentially leading to faster degradation.[2]
-
Light Exposure: Although not as common for simple aliphatic amines, prolonged exposure to high-energy light (UV) can sometimes initiate degradation.
-
Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation pathways.
To identify the specific cause, a systematic investigation, such as a forced degradation study, is recommended.[5][6][7]
Question: How can I perform a forced degradation study to understand the stability of this compound?
Answer: A forced degradation study, also known as stress testing, is a systematic way to identify potential degradation products and pathways by subjecting the compound to harsh conditions.[5][6][7] This will help you develop a stability-indicating analytical method.[5]
Here is a general experimental protocol for a forced degradation study of this compound:
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature and an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature and an elevated temperature (e.g., 60 °C).[7]
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60-80 °C).[7]
-
Photostability: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of the parent compound. The goal is to achieve 2-30% degradation to ensure the method is stability-indicating.[5]
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound?
Q2: What is the optimal pH for storing a solution of this compound?
A2: The optimal storage pH for this compound would need to be determined experimentally through a pH stability study. Generally, for compounds with a primary amine, a slightly acidic pH (e.g., pH 4-6) may improve stability by protonating the amine group, which can reduce its susceptibility to oxidation.[2] However, this needs to be confirmed experimentally as other degradation pathways may be favored in acidic conditions. A study on methcathinone analogs showed stability in acidic (pH 4) solutions and increased degradation in neutral-to-basic solutions.[2]
Q3: Are there any additives I can use to improve the stability of this compound in solution?
A3: Yes, antioxidants can be added to the solution to mitigate oxidative degradation. Common antioxidants include L-ascorbic acid and sodium sulfite.[2] The effectiveness of an antioxidant for your specific application would need to be evaluated. Additionally, if metal-catalyzed oxidation is a concern, a chelating agent like EDTA could be beneficial.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Stability-indicating analytical methods are crucial for accurately quantifying the parent compound and its degradation products.[5] Suitable techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for stability studies, often coupled with UV or Mass Spectrometry (MS) detectors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, especially for volatile compounds and for identifying unknown degradation products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of degradation products.
Data Presentation
The following tables should be populated with data from your experimental work to provide a clear comparison of the stability of this compound under different conditions.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| Control | 48 | e.g., 99.5 | e.g., 0 |
| 0.1 M HCl (60 °C) | 24 | e.g., 85.2 | e.g., 2 |
| 0.1 M NaOH (60 °C) | 24 | e.g., 70.8 | e.g., 3 |
| 3% H₂O₂ (RT) | 24 | e.g., 65.4 | e.g., 4 |
| Thermal (80 °C) | 48 | e.g., 92.1 | e.g., 1 |
| Photolytic | 48 | e.g., 98.7 | e.g., 1 |
Table 2: pH-Dependent Stability of this compound at Room Temperature
| pH | Time (days) | This compound Remaining (%) |
| 4.0 | 7 | e.g., 99.1 |
| 7.0 | 7 | e.g., 95.3 |
| 9.0 | 7 | e.g., 88.6 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
Caption: Proposed oxidative degradation pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. This compound | C6H15NO | CID 547166 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical techniques for monitoring "4-Aminohexan-1-ol" reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 4-Aminohexan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions of this compound?
The most common techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The choice of technique depends on the specific reaction, the information required (quantitative or qualitative), and the available instrumentation.
Q2: Why is derivatization often necessary for the analysis of this compound by HPLC and GC?
This compound is a polar molecule with low volatility and lacks a strong chromophore, which makes it challenging to detect by UV-Vis detectors in HPLC and can lead to poor peak shape in GC.[1][2] Derivatization converts the analyte into a more volatile and less polar derivative for GC analysis or adds a UV-absorbing or fluorescent tag for sensitive HPLC detection.[1][2][3]
Q3: How can I improve the peak shape when analyzing this compound by HPLC?
Peak tailing is a common issue when analyzing amines by HPLC.[4][5] This is often due to secondary interactions between the basic amine group and residual silanol groups on the silica-based stationary phase.[4] To mitigate this, you can:
-
Operate the mobile phase at a lower pH to protonate the silanol groups.[4][6]
-
Use an end-capped column where the residual silanol groups are deactivated.[5][6]
-
Add a competing amine, such as triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.[4]
Q4: What are the expected mass spectral fragments for this compound?
In Mass Spectrometry, aliphatic amines and alcohols undergo characteristic fragmentation patterns. For this compound, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen) is a dominant fragmentation pathway.[7][8] The molecular ion peak for a monoamine will have an odd-numbered mass-to-charge ratio (m/z).[7][8] Dehydration (loss of a water molecule) is also a common fragmentation for alcohols.[9]
Q5: Can NMR spectroscopy be used for real-time reaction monitoring of this compound?
Yes, NMR spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time.[10] It provides detailed structural information about reactants, intermediates, and products, allowing for the determination of reaction kinetics and mechanisms.[10][11][12][13] On-line NMR spectroscopy with a flow probe can be particularly useful for this purpose.[11][12]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanol groups. | - Lower the mobile phase pH.[4][6]- Use a base-deactivated (end-capped) column.[5][6]- Add a competing amine (e.g., triethylamine) to the mobile phase.[4] |
| Poor Sensitivity | Lack of a chromophore in this compound. | - Use a derivatizing agent to introduce a UV-absorbing or fluorescent tag.[1][2][3]- Employ a more sensitive detector, such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). |
| Peak Fronting | Column overload. | - Dilute the sample.[14]- Reduce the injection volume.[14] |
| Irreproducible Retention Times | Mobile phase composition issues or column equilibration. | - Ensure accurate mobile phase preparation and adequate mixing.- Allow sufficient time for column equilibration between runs.[15] |
GC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No or Poor Peak | This compound is not volatile enough or is too polar. | - Derivatize the sample to increase volatility and reduce polarity.[16] |
| Broad Peaks | Active sites in the GC system (liner, column). | - Use a deactivated liner and a column suitable for amines.- Ensure the injection port temperature is optimized. |
| Inconsistent Results | Incomplete derivatization or sample degradation. | - Optimize the derivatization reaction conditions (reagent concentration, temperature, time).- Check the stability of the derivatives.[2] |
| Complex Chromatogram | Multiple derivatization products or side reactions. | - Adjust derivatization conditions to favor a single product.- Analyze a derivatized standard to identify the correct peak. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound via Pre-column Derivatization with Dansyl Chloride
This protocol describes the quantification of this compound by reacting it with dansyl chloride to form a fluorescent derivative.
1. Materials:
-
This compound standard
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a reaction vial, add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, add 100 µL of a quenching solution (e.g., a primary amine like methylamine) to react with the excess dansyl chloride.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm)
Protocol 2: GC-MS Analysis of this compound via Silylation
This protocol details the analysis of this compound by converting it to a more volatile trimethylsilyl (TMS) derivative.
1. Materials:
-
This compound standard
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Reaction vials with screw caps
2. Derivatization Procedure:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 100 µL of the anhydrous solvent to the dried residue.
-
Add 100 µL of the silylating agent (BSTFA + 1% TMCS).
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
-
GC Column: Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Visualizations
Caption: General experimental workflow for monitoring this compound reactions.
Caption: Troubleshooting decision tree for HPLC analysis of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. youtube.com [youtube.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reaction monitoring of aliphatic amines in supercritical carbon dioxide by proton nuclear magnetic resonance spectroscopy and implications for supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Aminohexan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for three cost-effective synthesis routes to "4-Aminohexan-1-ol". The information is tailored for researchers, scientists, and drug development professionals.
Route A: Reductive Amination of 4-Oxohexan-1-ol
This route involves the reaction of a keto alcohol, 4-oxohexan-1-ol, with ammonia followed by reduction of the resulting imine to the desired primary amine.
Troubleshooting Guide & FAQs
Q1: My reductive amination reaction is not going to completion, and I observe unreacted 4-oxohexan-1-ol. What could be the issue?
A1: Incomplete reaction is a common issue in reductive amination. Here are several potential causes and troubleshooting steps:
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Inefficient Imine Formation: The equilibrium between the ketone and the imine might not favor the imine.
-
Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus during imine formation or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
-
pH of the Reaction: The pH is crucial for both imine formation and reduction. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the reducing agent may have different pH requirements.
-
Reducing Agent Activity: The reducing agent may have decomposed or is not active enough.
-
Solution: Use a fresh batch of the reducing agent. For challenging reductions, a more reactive reducing agent might be necessary, but be mindful of potential side reactions like the reduction of the starting ketone. Sodium triacetoxyborohydride (STAB) is often a good choice as it is less sensitive to pH and selectively reduces the imine.[2]
-
-
Steric Hindrance: While less of an issue with ammonia, steric hindrance can slow down the reaction.
-
Solution: Increase the reaction time or temperature. However, be cautious as higher temperatures can lead to side reactions.
-
Q2: I am observing the formation of a significant amount of 4-hydroxyhexan-1-ol (the diol) as a byproduct. How can I prevent this?
A2: The formation of the diol indicates that your reducing agent is reducing the starting ketone before it forms the imine.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both ketones and imines.[4][5]
-
Solution: Use a milder or more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reductive amination because it is more selective for the protonated imine (iminium ion) over the ketone at slightly acidic pH.[2][3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent option that is less toxic than NaBH₃CN and also shows high selectivity for the imine.[2]
-
-
One-Pot vs. Two-Step Procedure: Adding all reactants at once (one-pot) can lead to competitive reduction of the ketone.
-
Solution: Consider a two-step procedure. First, form the imine by reacting 4-oxohexan-1-ol with ammonia, removing the water formed. Then, in a separate step, add the reducing agent. This ensures that the concentration of the ketone is minimized during the reduction step.
-
Q3: The purification of my this compound is challenging. I have a crude product with a mix of the desired amine, unreacted starting material, and byproducts.
A3: Purification of amines can be tricky due to their basicity and polarity.
-
Acid-Base Extraction: This is the most common method for separating amines.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while neutral organic compounds (like the starting ketone and diol byproduct) will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer, filter, and evaporate the solvent to obtain the purified amine.[6][7]
-
-
-
Column Chromatography: If acid-base extraction is not sufficient, column chromatography can be used.
-
Stationary Phase: Silica gel is commonly used. However, the basicity of the amine can lead to tailing. To mitigate this, you can pre-treat the silica gel with a small amount of a base like triethylamine in the eluent.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective.
-
Q4: How can I synthesize the starting material, 4-oxohexan-1-ol?
A4: 4-Oxohexan-1-ol can be prepared through various methods. A plausible route is the hydration of a terminal alkyne followed by functional group manipulation. For example, starting from 1-pentyne, one could perform a hydroboration-oxidation to get pentanal, followed by an addition of a protected three-carbon unit, and subsequent deprotection and oxidation. A more direct approach would be the ozonolysis of a cyclic alkene like 1-ethylcyclobutene, though the starting material may not be readily available. A literature search for the specific synthesis of 4-oxohexan-1-ol is recommended for a well-established procedure.
Route B: Gabriel Synthesis from 6-Halo-1-hexanol
This classic method for preparing primary amines involves the alkylation of potassium phthalimide with a 6-halo-1-hexanol, followed by the liberation of the amine. This route is advantageous as it prevents the overalkylation that can occur in other amination methods.[8][9]
Troubleshooting Guide & FAQs
Q1: The initial alkylation reaction between potassium phthalimide and 6-bromohexan-1-ol is very slow or not proceeding.
A1: This step is an Sₙ2 reaction, and its success depends on several factors.
-
Purity of Reagents: Ensure that the potassium phthalimide and 6-bromohexan-1-ol are pure and dry. The presence of water can hydrolyze the phthalimide salt. The phthalimide should be sufficiently acidic (pKa ~8.3) to be deprotonated by a suitable base.[10][11]
-
Solvent: A polar aprotic solvent like DMF is generally preferred for Sₙ2 reactions.[12] Ensure the solvent is anhydrous.
-
Temperature: Increasing the temperature can accelerate the reaction. However, excessively high temperatures can lead to side reactions. A typical temperature range is 80-120 °C.
-
Leaving Group: A better leaving group on the halo alcohol will increase the reaction rate. 6-Iodohexan-1-ol would react faster than the bromo or chloro analogues. You can generate the iodo species in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).[13]
-
Potassium Phthalimide Quality: If the potassium phthalimide has been stored for a long time, it may have degraded.[13] Consider preparing it fresh by reacting phthalimide with potassium hydroxide or potassium hydride.[10]
Q2: The deprotection of the N-alkylphthalimide intermediate with hydrazine is not working well, and I am getting low yields of the final amine.
A2: The cleavage of the phthalimide group is a critical step.
-
Reaction Conditions: The reaction with hydrazine hydrate is typically carried out in a protic solvent like ethanol or methanol at reflux.[14][15][16] Ensure sufficient reaction time (can range from a few hours to overnight).
-
Work-up Procedure: The phthalhydrazide byproduct precipitates out of the reaction mixture. It is important to ensure its complete removal.
-
Procedure:
-
After the reaction is complete, cool the mixture to room temperature to allow the phthalhydrazide to fully precipitate.
-
Filter off the solid precipitate.
-
The filtrate contains the desired amine. An acidic workup can be performed to isolate the amine. Add HCl to the filtrate to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt. Filter again, and then evaporate the solvent. The amine hydrochloride can be used as is or neutralized with a base to obtain the free amine.[17]
-
-
-
Alternative Deprotection Methods: If hydrazine is problematic, other methods can be used, although they might be harsher.
Q3: How can I prepare the starting material, 6-bromohexan-1-ol?
A3: 6-Bromohexan-1-ol can be synthesized from 1,6-hexanediol by a selective monobromination reaction. This can be achieved by reacting 1,6-hexanediol with a limited amount of a brominating agent like HBr or by using a protecting group strategy to differentiate the two hydroxyl groups before bromination and subsequent deprotection.
Route C: Ring Opening of 2-Ethyltetrahydrofuran followed by Amination
This route offers a potentially shorter synthesis starting from a readily available cyclic ether.
Troubleshooting Guide & FAQs
Q1: The ring-opening of 2-ethyltetrahydrofuran with a hydrohalic acid (e.g., HBr) is giving me a mixture of products.
A1: The regioselectivity of the ring-opening of unsymmetrical ethers can be an issue.
-
Reaction Mechanism: The reaction proceeds via a protonated ether intermediate. The subsequent nucleophilic attack by the halide can occur at either of the adjacent carbon atoms. The outcome depends on whether the mechanism is more Sₙ1-like or Sₙ2-like.
-
Controlling Regioselectivity: For a primary ether like 2-ethyltetrahydrofuran, the Sₙ2 pathway should predominate, with the bromide attacking the less sterically hindered primary carbon, which would lead to the desired 6-bromohexan-2-ol, not the precursor for this compound. To obtain a precursor for this compound, one would need to start with a different cyclic ether or use a different ring-opening strategy. A more viable approach would be to start with a precursor that already has the oxygen at the 1-position, for example, a derivative of tetrahydrofurfuryl alcohol.
Q2: Assuming I have the correct halo-alcohol intermediate (e.g., 4-bromohexan-1-ol), the subsequent amination with ammonia is resulting in multiple alkylations and a mixture of primary, secondary, and tertiary amines.
A2: This is a classic problem with the direct alkylation of ammonia and amines.[18][19]
-
Controlling Over-alkylation:
-
Use a Large Excess of Ammonia: By using a large stoichiometric excess of ammonia, the probability of the halo-alcohol reacting with the desired primary amine product is reduced.
-
Alternative Aminating Agents: Instead of ammonia, you can use an ammonia surrogate that is less prone to over-alkylation. The Gabriel synthesis (Route B) is a prime example of this. Another option is the use of sodium azide to form an alkyl azide, followed by reduction to the primary amine.
-
Q3: Is this route cost-effective?
A3: The cost-effectiveness of this route depends heavily on the price and availability of the starting substituted tetrahydrofuran and the efficiency and selectivity of the ring-opening and amination steps. If a specific substituted cyclic ether is not commercially available at a low cost, its synthesis would add to the overall cost and complexity, potentially making other routes more attractive.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route A: Reductive Amination | Route B: Gabriel Synthesis | Route C: Ring Opening & Amination |
| Starting Materials | 4-Oxohexan-1-ol, Ammonia, Reducing Agent (e.g., NaBH₃CN) | 6-Halo-1-hexanol, Potassium Phthalimide, Hydrazine | 2-Substituted Tetrahydrofuran, HBr, Ammonia/Azide |
| Typical Yield | 60-85% | 70-90% | 40-70% (highly dependent on selectivity) |
| Number of Steps | 2 (if starting from the keto alcohol) | 2 (if starting from the halo alcohol) | 2 (if starting from the cyclic ether) |
| Key Advantages | Often a one-pot procedure, avoids harsh reagents. | High yield of primary amine, avoids over-alkylation. | Potentially short route from cyclic precursors. |
| Key Disadvantages | Potential for byproduct formation (diol), requires careful control of pH.[2] | Requires a stoichiometric amount of phthalimide, harsh deprotection conditions may be needed.[10] | Potential for poor regioselectivity in ring-opening, over-alkylation in amination. |
| Cost-Effectiveness | Generally cost-effective, especially at scale. The cost of the reducing agent is a factor.[20][21][22] | Can be cost-effective if starting materials are inexpensive. Phthalimide and hydrazine are relatively cheap. | Highly dependent on the cost of the starting cyclic ether. Can be less cost-effective if the starting material is expensive or the selectivity is low. |
Experimental Protocols
Route A: Reductive Amination of 4-Oxohexan-1-ol
-
Imine Formation: To a solution of 4-oxohexan-1-ol (1 equivalent) in methanol, add ammonium acetate (3-5 equivalents). Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of 1M HCl until the pH is ~2 to destroy any remaining NaBH₃CN. Then, basify the solution with aqueous NaOH to pH >12.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or acid-base extraction as described in the FAQs.
Route B: Gabriel Synthesis of this compound
-
Alkylation: To a solution of 6-bromohexan-1-ol (1 equivalent) in anhydrous DMF, add potassium phthalimide (1.1 equivalents). Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting halo alcohol is consumed.
-
Work-up of Intermediate: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-(6-hydroxyhexyl)phthalimide.
-
Deprotection: Dissolve the crude intermediate in ethanol. Add hydrazine monohydrate (2-3 equivalents) and reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Isolation of Amine: Cool the mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the solid with cold ethanol. To the filtrate, add concentrated HCl to precipitate the product as the hydrochloride salt. Filter the salt and wash with a small amount of cold ethanol. To obtain the free amine, dissolve the salt in water, basify with NaOH, and extract with an organic solvent.
Mandatory Visualization
Route A: Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Route B: Gabriel Synthesis Workflow
Caption: Workflow for the synthesis of this compound via Gabriel synthesis.
Route C: Ring Opening and Amination Workflow
Caption: Conceptual workflow for this compound via ring opening and amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amination [fishersci.ch]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
"4-Aminohexan-1-ol" vs "6-aminohexan-1-ol" comparative reactivity analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminohexan-1-ol and 6-aminohexan-1-ol are bifunctional molecules containing both a primary amine and a primary alcohol. The spatial separation of these two functional groups dictates their chemical behavior and reactivity, making them valuable building blocks in organic synthesis, particularly for the preparation of nitrogen-containing heterocyclic compounds. This guide provides a comparative analysis of the reactivity of this compound and 6-aminohexan-1-ol, supported by theoretical principles and representative experimental data. Understanding these differences is crucial for selecting the appropriate isomer for specific synthetic transformations in drug development and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 6-aminohexan-1-ol is presented below. These properties can influence reaction conditions and purification methods.
| Property | This compound | 6-Aminohexan-1-ol |
| Molecular Formula | C₆H₁₅NO | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol | 117.19 g/mol |
| CAS Number | 344240-78-4 | 4048-33-3 |
| Boiling Point | Not reported | 135-140 °C/30 mmHg[1] |
| Melting Point | Not reported | 54-58 °C |
| Appearance | Not reported | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents. | Soluble in water and polar organic solvents. |
Reactivity Analysis: A Comparative Overview
The primary difference in the reactivity of this compound and 6-aminohexan-1-ol stems from the relative positions of the amino and hydroxyl groups. This proximity influences the propensity for intramolecular reactions and can affect the reactivity of each functional group through inductive and hydrogen bonding effects.
Intramolecular Cyclization: A Key Differentiator
The most significant difference in the reactivity of these two isomers is their propensity to undergo intramolecular cyclization to form heterocyclic compounds.
-
This compound is a precursor to 3-ethylpiperidine , a six-membered heterocycle.
-
6-Aminohexan-1-ol is a precursor to azepane , a seven-membered heterocycle.
The kinetics and thermodynamics of ring formation are highly dependent on the size of the ring being formed. In general, the formation of five- and six-membered rings is kinetically and thermodynamically favored over the formation of seven-membered rings. This is due to a combination of lower ring strain and a higher probability of the reactive ends of the molecule encountering each other in a suitable conformation for cyclization.
Therefore, under suitable conditions (e.g., heating with a dehydrating catalyst), This compound is expected to undergo intramolecular cyclization more readily than 6-aminohexan-1-ol.
Caption: Comparative propensity for intramolecular cyclization.
Reactivity of the Amino Group
The basicity and nucleophilicity of the primary amino group in both isomers are expected to be similar, as the alkyl chain does not significantly alter the electron density on the nitrogen atom. Both will readily undergo typical amine reactions such as:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
However, the proximity of the hydroxyl group in this compound could lead to intramolecular hydrogen bonding, which might slightly modulate the nucleophilicity of the amine. This effect is expected to be less pronounced in 6-aminohexan-1-ol due to the greater distance between the functional groups.
Reactivity of the Hydroxyl Group
The primary hydroxyl group in both molecules exhibits typical alcohol reactivity, including:
-
O-Alkylation: Reaction with alkyl halides under basic conditions to form ethers.
-
O-Acylation: Reaction with acid chlorides or anhydrides to form esters.
-
Oxidation: Conversion to an aldehyde or carboxylic acid using appropriate oxidizing agents.
Similar to the amino group, intramolecular hydrogen bonding in this compound could influence the reactivity of the hydroxyl group. For instance, it might slightly decrease the acidity of the hydroxyl proton.
Quantitative Data Summary
| Reaction Type | This compound | 6-Aminohexan-1-ol | Rationale |
| Intramolecular Cyclization | Higher rate and yield expected | Lower rate and yield expected | Formation of a thermodynamically more stable 6-membered ring is favored over a 7-membered ring. |
| N-Alkylation (intermolecular) | High | High | Both are primary amines with similar basicity. |
| O-Alkylation (intermolecular) | High | High | Both are primary alcohols with similar reactivity. |
| N-Acylation (intermolecular) | High | High | Both are primary amines with high nucleophilicity. |
| O-Acylation (intermolecular) | High | High | Both are primary alcohols, readily acylated. |
Experimental Protocols
The following are representative experimental protocols for key reactions. These can be adapted to perform comparative studies between this compound and 6-aminohexan-1-ol.
General Protocol for Intramolecular Cyclization (Dehydration)
-
Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reagents:
-
Amino alcohol (this compound or 6-aminohexan-1-ol)
-
Toluene (as solvent and azeotroping agent)
-
Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
-
-
Procedure: a. To the round-bottom flask, add the amino alcohol and toluene. b. Add a catalytic amount of p-toluenesulfonic acid. c. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. d. Monitor the reaction progress by TLC or GC-MS. e. Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). f. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by distillation or column chromatography.
General Protocol for N-Acylation
-
Apparatus: A round-bottom flask with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Amino alcohol (this compound or 6-aminohexan-1-ol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
Triethylamine (as a base)
-
Acid chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)
-
-
Procedure: a. Dissolve the amino alcohol and triethylamine in the anhydrous solvent in the round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add the acid chloride or anhydride dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the product by column chromatography.
Caption: General workflow for N-acylation.
Spectroscopic Analysis
The proximity of the functional groups in this compound can be investigated using spectroscopic techniques.
-
¹H NMR Spectroscopy: In a non-polar solvent, intramolecular hydrogen bonding in this compound may lead to a downfield shift of the hydroxyl proton signal compared to that of 6-aminohexan-1-ol. The chemical shifts of the protons on the carbons adjacent to the nitrogen and oxygen atoms will also be informative.
-
Infrared (IR) Spectroscopy: In a dilute solution in a non-polar solvent, this compound may exhibit a broad absorption band at a lower frequency in the O-H stretching region (around 3400-3500 cm⁻¹) due to intramolecular hydrogen bonding. This would be less significant for 6-aminohexan-1-ol.
¹³C NMR Data (Predicted)
| Carbon Position | This compound (Predicted δ, ppm) | 6-Aminohexan-1-ol (Predicted δ, ppm) |
| C1 (-CH₂OH) | ~62 | ~62 |
| C2 | ~30 | ~26 |
| C3 | ~35 | ~29 |
| C4 (-CH(NH₂)-) | ~50 | ~33 |
| C5 | ~30 | ~40 |
| C6 (-CH₃) | ~11 | ~42 (-CH₂NH₂) |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Conclusion
The primary factor differentiating the reactivity of this compound and 6-aminohexan-1-ol is the intramolecular distance between the amino and hydroxyl groups. This proximity makes This compound a more suitable precursor for the synthesis of substituted piperidines through intramolecular cyclization, a reaction that is expected to be faster and higher yielding compared to the formation of azepane from 6-aminohexan-1-ol. For intermolecular reactions such as N- and O-alkylation or acylation, both isomers are expected to exhibit similar reactivity, with minor potential differences arising from intramolecular hydrogen bonding in this compound. The choice between these two isomers should, therefore, be guided by the desired final product, particularly when heterocyclic ring formation is the synthetic goal. Further experimental studies are warranted to quantify the kinetic and thermodynamic differences in their reactivity profiles.
References
A Comparative Analysis of β-Amino Alcohol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The β-amino alcohol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide provides a comparative study of β-amino alcohol derivatives, focusing on their potential as anti-inflammatory and cytotoxic agents. The information presented is based on published experimental data, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Synthesis of β-Amino Alcohol Derivatives
A common and versatile method for the synthesis of β-amino alcohol derivatives involves the ring-opening of an epoxide with an amine. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the reaction. The specific substituents on both the epoxide and the amine can be varied to generate a diverse library of compounds for biological screening.
A general synthetic scheme is depicted below:
Caption: General synthesis of β-amino alcohol derivatives.
Comparative Biological Activity
The following tables summarize the in vitro anti-inflammatory and cytotoxic activities of a selection of β-amino alcohol derivatives, as reported in the scientific literature.
Anti-inflammatory Activity
The anti-inflammatory potential of β-amino alcohol derivatives has been investigated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. NO is a key mediator of inflammation, and its inhibition is a hallmark of anti-inflammatory activity.
Table 1: Inhibition of Nitric Oxide Production by β-Amino Alcohol Derivatives
| Compound ID | R1-substituent | R2-substituent | IC50 (µM)[1] |
| 1a | H | H | > 100 |
| 1j | 4-Cl-Ph | 2-Me-Ph | 28 |
| 1s | 4-F-Ph | 3-CF3-Ph | 16 |
IC50: The half maximal inhibitory concentration.
Cytotoxic Activity
The cytotoxic effects of β-amino alcohol derivatives have been evaluated against various cancer cell lines using the MTT assay, which measures cell viability.
Table 2: Cytotoxic Activity of β-Amino Alcohol Derivatives against A549 Lung Cancer Cells
| Compound ID | R1-substituent | R2-substituent | % Cell Viability at 100 µM[2] |
| Eugenol | - | - | ~100 |
| Derivative 4 | Eugenol-derived | Phenyl | ~40 |
| Derivative 5 | Eugenol-derived | 4-MeO-Phenyl | ~20 |
Experimental Protocols
Nitric Oxide Inhibition Assay[1]
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
MTT Assay for Cytotoxicity[2]
-
Cell Seeding: A549 human lung adenocarcinoma cells are seeded in 96-well plates.
-
Compound Incubation: The cells are treated with the test compounds at a concentration of 100 µM for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathway and Experimental Workflow
TLR4 Signaling Pathway
β-Amino alcohol derivatives have been shown to inhibit the Toll-like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response to bacterial lipopolysaccharide (LPS).[1][3]
Caption: Inhibition of the TLR4 signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel amino alcohol derivatives.
Caption: Drug discovery workflow for amino alcohol derivatives.
References
- 1. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to 4-Aminohexan-1-ol and its Constitutional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise identification of molecular structure is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different pharmacological, toxicological, and physical properties. Distinguishing between these isomers is a critical step in ensuring the safety, efficacy, and purity of a chemical entity. This guide provides an objective spectroscopic comparison of 4-Aminohexan-1-ol and two of its constitutional isomers, 6-Aminohexan-1-ol and 2-Amino-1-hexanol, utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The differentiation of these C6H15NO isomers hinges on the unique electronic environments of their constituent atoms and the characteristic ways in which they vibrate, resonate, and fragment under spectroscopic analysis. While all three compounds possess a primary amine (-NH2) and a primary alcohol (-OH) functional group, the relative positions of these groups on the hexane backbone give rise to distinct spectral fingerprints.
Standardized Experimental Protocols
The data presented in this guide is compiled from various spectral databases. For clarity and reproducibility, the following outlines the typical experimental protocols for obtaining the spectroscopic data for low molecular weight amino alcohols.
Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) or as a neat liquid film between salt plates (NaCl or KBr).
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: For ATR, a small drop of the neat liquid is placed directly on the crystal. For a liquid film, a drop of the neat liquid is placed between two infrared-transparent salt plates.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty accessory is recorded prior to the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy.
-
Instrument: 300 MHz or 500 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added.
-
Data Acquisition:
-
¹H NMR: A 90° pulse is typically used, with a relaxation delay of 1-2 seconds. Spectra are acquired over a range of 0-12 ppm.
-
¹³C NMR: Proton-decoupled spectra are acquired over a range of 0-220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans are often required due to the low natural abundance of ¹³C.
-
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
-
Instrument: GC-MS system with a quadrupole mass analyzer.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.
-
Data Acquisition: The sample is vaporized and separated on a capillary GC column. The eluent is directed into the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its selected constitutional isomers. Due to the limited availability of complete, directly comparable experimental datasets in public databases, some NMR data is presented as predicted or expected values based on established spectroscopic principles.
Table 1: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group Vibration | This compound | 6-Aminohexan-1-ol | 2-Amino-1-hexanol |
| O-H Stretch (Alcohol) | ~3350 (broad) | ~3350 (broad) | ~3350 (broad) |
| N-H Stretch (Primary Amine) | ~3300-3400 (two bands) | ~3300-3400 (two bands) | ~3300-3400 (two bands) |
| C-H Stretch (Alkyl) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C-O Stretch (Primary Alcohol) | ~1050 | ~1050 | ~1050 |
Note: The broadness of the O-H stretch is due to hydrogen bonding. Primary amines typically show two N-H stretching bands (symmetric and asymmetric).
Table 2: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Environment | This compound | 6-Aminohexan-1-ol | 2-Amino-1-hexanol |
| -CH(NH₂)- | ~2.7-3.0 | N/A | ~2.8-3.2 |
| -CH₂NH₂ | N/A | ~2.7 (triplet) | N/A |
| -CH₂OH | ~3.6 (triplet) | ~3.6 (triplet) | ~3.4-3.7 (multiplet) |
| -OH and -NH₂ | Variable (broad singlets) | Variable (broad singlets) | Variable (broad singlets) |
| Alkyl CH₃ | ~0.9 (triplet) | N/A | ~0.9 (triplet) |
| Alkyl -CH₂- | ~1.3-1.7 | ~1.3-1.7 | ~1.2-1.6 |
Note: These are estimated chemical shifts. The exact values, splitting patterns (multiplicity), and coupling constants are highly diagnostic for each isomer.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Environment | This compound | 6-Aminohexan-1-ol | 2-Amino-1-hexanol |
| -CH(NH₂)- | ~50-55 | N/A | ~55-60 |
| -CH₂NH₂ | N/A | ~42 | N/A |
| -CH₂OH | ~62 | ~62 | ~65-70 |
| Alkyl CH₃ | ~14 | N/A | ~14 |
| Alkyl -CH₂- | ~20-40 | ~25-35 | ~22-38 |
Note: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which can differ between isomers.
Table 4: Key Mass Spectrometry (MS) Fragments (m/z)
| Fragmentation Pathway | This compound | 6-Aminohexan-1-ol | 2-Amino-1-hexanol |
| Molecular Ion [M]⁺ | 117 (low abundance) | 117 (low abundance) | 117 (low abundance) |
| α-cleavage (-CH₂OH) | N/A | N/A | 86 |
| α-cleavage (loss of propyl) | 74 | N/A | N/A |
| α-cleavage (loss of ethyl) | 88 | N/A | N/A |
| Fragment from -CH₂NH₂ | N/A | 30 (prominent) | N/A |
| Loss of H₂O | 99 | 99 | 99 |
Note: The base peak (most abundant fragment) is highly diagnostic. For 6-Amino-1-hexanol, the fragment at m/z 30 resulting from cleavage adjacent to the nitrogen is expected to be the base peak. For 2-Amino-1-hexanol, the loss of the -CH₂OH group via α-cleavage would lead to a significant fragment.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for differentiating constitutional isomers using the spectroscopic techniques discussed.
Caption: Workflow for spectroscopic differentiation of isomers.
Conclusion
The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide complementary information that, when used in concert, allows for the unambiguous differentiation of constitutional isomers like this compound, 6-Aminohexan-1-ol, and 2-Amino-1-hexanol. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns based on the location of the functional groups. Most definitively, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and the electronic environment of each atom, providing a unique fingerprint for each isomer. For professionals in drug development and chemical research, a thorough application of these analytical methods is an indispensable tool for structural verification and quality control.
Evaluating the Biological Activity of 4-Aminohexan-1-ol Analogs: A Comparative Guide
This guide provides a comparative overview of the biological activities of compounds analogous to 4-Aminohexan-1-ol, focusing on their potential antibacterial, antifungal, and anti-inflammatory properties. Due to a lack of specific studies on this compound, this guide draws upon research on structurally related amino alcohols and 4-amino derivatives to provide a framework for evaluation.
Quantitative Biological Activity Data
The following tables summarize the biological activities of various amino alcohol analogs from published studies. These data provide a benchmark for comparing the potency of new synthetic analogs.
Table 1: Antibacterial Activity of Amino Alcohol Analogs
| Compound/Analog | Bacterial Strain | MIC (μg/mL) | Reference |
| Limonene β-amino alcohol derivative (6b) | Staphylococcus aureus Sp3 | >128 | |
| Limonene β-amino alcohol derivative (6h) | Staphylococcus aureus Sp3 | >128 | |
| Cardanol-based β-Amino Alcohol | Staphylococcus aureus | 3.90 - 15.60 | [1] |
| Cardanol-based β-Amino Alcohol | M. tuberculosis | 3.18 - 7.36 | [1] |
| Acrylonitrile Amino Alcohol (8e) | Staphylococcus aureus | 32 | [2][3] |
| Acrylonitrile Amino Alcohol (8h) | Staphylococcus aureus | 32 | [2][3] |
| Acrylonitrile Amino Alcohol (8i) | Staphylococcus aureus | 32 | [2][3] |
| Acrylonitrile Amino Alcohol (8j) | Staphylococcus aureus | 32 | [2][3] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Antifungal Activity of Amino Alcohol Analogs
| Compound/Analog | Fungal Strain | MIC (μg/mL) | Reference |
| Aromatic Amino Alcohol (4c) | Trichophyton rubrum | 7.8 | [4][5] |
| Aromatic Amino Alcohol (4c) | Trichophyton mentagrophytes | 15.62 | [4][5] |
| Aromatic Amino Alcohol (4b-4e) | Candida albicans | ≤ 62.5 | [4][5] |
| L-amino alcohol derivative (14i, 14n, 14s, 14v) | Candida albicans, C. tropicalis | 0.03 - 0.06 | [6] |
| L-amino alcohol derivative (14i, 14n, 14s, 14v) | Aspergillus fumigatus, C. neoformans | 1 - 2 | [6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Anti-inflammatory Activity of Related Small Molecules
| Compound/Analog | Assay | IC50 (μg/mL) | Reference |
| Colocasia esculenta ethanolic leaf extract | Nitric Oxide Scavenging | 76.1 ± 1.71 | [7] |
| Colocasia esculenta tuber extract | DPPH Radical Scavenging | 8.91 | [7] |
IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a biological process by 50%.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[8][9][10][11]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Negative control (broth and solvent only)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Add the standardized microbial inoculum to each well, except for the negative control wells.
-
Include a positive control (a known antibiotic or antifungal) and a negative control on each plate.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-72 hours for fungi).[4]
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Scavenging Activity
This assay measures the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.[7][12][13]
Materials:
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitroprusside (SNP) solution (to generate nitric oxide)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare different concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).
-
In a 96-well plate, mix the test compound solution with sodium nitroprusside in PBS.
-
Incubate the mixture at room temperature under light for a specified period (e.g., 150 minutes) to allow for the generation of nitric oxide.
-
After incubation, add Griess reagent to each well. This reagent reacts with nitrite, a stable product of NO oxidation, to form a colored azo dye.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 546 nm) using a microplate reader.
-
The percentage of nitric oxide scavenging is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Visualizations: Pathways and Workflows
The following diagrams illustrate a general experimental workflow and key signaling pathways relevant to the biological activities discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Antimicrobial susceptibility tests using broth dilution [bio-protocol.org]
- 9. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Antimicrobial Susceptibility Testing - Broth microdilution (MIC testing) - Veterinary Diagnostic Services Laboratory | UPEI [diagnosticservices.avc.upei.ca]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to Amino Alcohol-Based Catalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of amino alcohol-based catalysts in the asymmetric aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. Due to a lack of specific experimental data for "4-Aminohexan-1-ol" as a catalyst in the published literature, this guide utilizes data for the structurally related and well-studied amino alcohol catalyst, L-prolinol, as a representative example. The performance of L-prolinol is compared with the widely used amino acid catalyst, L-proline.
The aldol reaction is crucial for the stereoselective synthesis of complex molecules, including pharmaceutical intermediates. The development of efficient and selective organocatalysts, such as amino alcohols and amino acids, has been a significant focus in this area. These catalysts offer a greener and often more cost-effective alternative to traditional metal-based catalysts.
Data Presentation: Catalyst Performance in the Asymmetric Aldol Condensation
The following table summarizes the performance of L-prolinol and L-proline in the asymmetric aldol reaction between acetone and isobutyraldehyde. This reaction is a standard benchmark for evaluating the efficacy of organocatalysts in this transformation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Prolinol | 20 | DMSO | Room Temp. | 48 | 68 | 95:5 | 93 (anti) | [1] |
| L-Proline | 30 | DMSO | Room Temp. | 48 | 97 | 95:5 | 96 (anti) | [2] |
Note: The data presented is for a specific model reaction and may vary depending on the substrates and reaction conditions.
Experimental Protocols
Below are detailed methodologies for the asymmetric aldol reaction catalyzed by L-prolinol and L-proline.
General Procedure for the L-Prolinol Catalyzed Asymmetric Aldol Reaction:
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol) and L-prolinol (0.2 mmol, 20 mol%). The reaction mixture is stirred at room temperature for the time indicated in the table. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[1]
General Procedure for the L-Proline Catalyzed Asymmetric Aldol Reaction:
In a vial, L-proline (0.3 mmol, 30 mol%) is dissolved in DMSO (1.0 mL). The aldehyde (1.0 mmol) and the ketone (4.0 mL) are then added. The mixture is stirred at room temperature for the specified time. After the reaction is complete, water (10 mL) is added, and the mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by silica gel column chromatography to yield the aldol product. The diastereomeric and enantiomeric ratios are determined by chiral HPLC or GC analysis.[2]
Visualizations
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different catalysts in an asymmetric aldol reaction.
Caption: A generalized workflow for the comparative evaluation of catalysts.
Proposed Catalytic Cycle for Amino Alcohol-Catalyzed Aldol Reaction
This diagram illustrates the generally accepted catalytic cycle for an amino alcohol-catalyzed direct asymmetric aldol reaction, proceeding through an enamine intermediate.
Caption: The enamine catalytic cycle for the direct asymmetric aldol reaction.
References
Comparative Guide to the Reaction Products of 4-Aminohexan-1-ol
This guide provides a comparative analysis of the key reaction products derived from 4-aminohexan-1-ol, offering researchers, scientists, and drug development professionals a comprehensive resource for the synthesis and structural elucidation of these compounds. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes reaction pathways for clarity.
Introduction to the Reactivity of this compound
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. This structure allows for a variety of chemical transformations, primarily centered around intramolecular cyclization, N-acylation, and oxidation. The proximity of the amino and hydroxyl groups enables the formation of heterocyclic structures, namely substituted piperidines and piperidones, which are common motifs in many biologically active compounds.
Intramolecular Cyclization: Formation of 3-Ethylpiperidine and 3-Ethyl-2-piperidone
The most prominent reactions of this compound involve intramolecular cyclization to yield either the cyclic amine, 3-ethylpiperidine, or the cyclic amide (lactam), 3-ethyl-2-piperidone. The selectivity of these reactions is highly dependent on the reaction conditions and the catalytic system employed.
Synthesis of 3-Ethylpiperidine
Intramolecular cyclization of this compound via dehydration is a common route to 3-ethylpiperidine. This reaction is typically acid-catalyzed, promoting the formation of a cyclic ether intermediate which is subsequently displaced by the amine.
Alternative Synthesis: Catalytic Hydrogenation of 3-Ethylpyridine
A widely used alternative for the synthesis of 3-ethylpiperidine is the catalytic hydrogenation of 3-ethylpyridine. This method offers high yields and is a staple in the synthesis of piperidine derivatives.
| Parameter | Intramolecular Cyclization of this compound | Catalytic Hydrogenation of 3-Ethylpyridine[1] |
| Starting Material | This compound | 3-Ethylpyridine |
| Key Reagents | Acid catalyst (e.g., H₂SO₄) | PtO₂ catalyst, H₂ gas |
| Solvent | High-boiling solvent (e.g., Toluene) | Glacial Acetic Acid |
| Temperature | Reflux | Room Temperature |
| Pressure | Atmospheric | 50-70 bar |
| Reaction Time | Varies | 6-10 hours |
| Yield | Moderate to high (specific data not found) | High |
| Work-up | Neutralization, extraction | Quenching with NaHCO₃, extraction, column chromatography |
Experimental Protocol: Catalytic Hydrogenation of 3-Ethylpyridine [1]
A solution of 3-ethylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%). The mixture is stirred under H₂ gas pressure (50-70 bar) for 6-10 hours at room temperature. After the reaction is complete, the mixture is quenched with NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over Na₂SO₄. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography (Silica gel, 60-120 mesh, 5% EtOAc in pet. ether) to yield 3-ethylpiperidine.
Synthesis of 3-Ethyl-2-piperidone
The formation of 3-ethyl-2-piperidone from this compound is achieved through an intramolecular dehydrogenative cyclization. This reaction typically requires a transition metal catalyst, such as ruthenium, and proceeds via the oxidation of both the alcohol and the amine functionalities.
Alternative Synthesis: Beckmann Rearrangement
An alternative route to substituted 2-piperidones involves the Beckmann rearrangement of the corresponding cyclohexanone oxime. For 3-ethyl-2-piperidone, this would involve the rearrangement of 3-ethylcyclohexanone oxime.
| Parameter | Dehydrogenative Cyclization of this compound | Beckmann Rearrangement |
| Starting Material | This compound | 3-Ethylcyclohexanone Oxime |
| Key Reagents | Ru-based catalyst, hydrogen acceptor | Acid catalyst (e.g., H₂SO₄, PPA) |
| Solvent | High-boiling solvent (e.g., Toluene) | Varies (e.g., neat, or in a non-protic solvent) |
| Temperature | High temperature | Varies |
| Reaction Time | Varies | Varies |
| Yield | Moderate to high (specific data not found) | High |
| Work-up | Filtration, extraction, chromatography | Neutralization, extraction, crystallization |
N-Acylation of this compound
The primary amine in this compound can readily undergo acylation with reagents like acetic anhydride to form the corresponding N-acetyl derivative. This reaction is typically performed in the presence of a base to neutralize the acid byproduct.
| Parameter | N-Acetylation of this compound |
| Starting Material | This compound |
| Key Reagents | Acetic Anhydride, Base (e.g., Triethylamine, Pyridine) |
| Solvent | Aprotic solvent (e.g., Dichloromethane, THF) |
| Temperature | 0°C to room temperature |
| Reaction Time | 1-4 hours |
| Yield | High (specific data not found) |
| Work-up | Aqueous wash, extraction, chromatography |
Experimental Protocol: General N-Acetylation of an Amine
To a solution of the amine (1 equivalent) and a base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, acetic anhydride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Oxidation of this compound
The primary alcohol group in this compound can be oxidized to a carboxylic acid, yielding 4-aminohexanoic acid. This transformation can be achieved using various oxidizing agents, with pyridinium chlorochromate (PCC) being a common choice for the oxidation of primary alcohols to aldehydes, which can be further oxidized to carboxylic acids.
| Parameter | Oxidation of this compound |
| Starting Material | This compound |
| Key Reagents | Oxidizing agent (e.g., PCC, KMnO₄, Jones reagent) |
| Solvent | Aprotic solvent (e.g., Dichloromethane for PCC) |
| Temperature | Room temperature |
| Reaction Time | Varies depending on the oxidant |
| Yield | Moderate (specific data not found) |
| Work-up | Filtration, extraction, purification |
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways of this compound.
Caption: Reaction pathways of this compound.
Logical Workflow for Product Synthesis and Analysis
The following workflow outlines the general steps for synthesizing and characterizing the reaction products of this compound.
Caption: General experimental workflow.
Conclusion
This guide provides a comparative overview of the primary reaction products of this compound. While specific experimental data for the direct transformation of this compound is not extensively available in the public domain, this document outlines the expected reactions and provides detailed protocols for analogous and alternative synthetic routes. The provided data tables and visualizations serve as a valuable resource for researchers in designing synthetic strategies and in the structural elucidation of related compounds. Further experimental investigation is warranted to establish optimized conditions and quantitative yields for the direct reactions of this compound.
References
"4-Aminohexan-1-ol" vs other amino alcohols in specific applications
In the competitive landscape of industrial biocides, the performance of active ingredients is often enhanced by the inclusion of synergistic compounds. Amino alcohols represent a key class of such enhancers, valued for their ability to improve the efficacy of biocidal agents in various applications, including metalworking fluids. This guide provides a comparative analysis of 4-Aminohexan-1-ol against other amino alcohols, focusing on their role as biocidal enhancers, with supporting experimental data and protocols.
Performance as a Biocidal Enhancer in Metalworking Fluids
A key application where the comparative performance of amino alcohols can be observed is in the enhancement of biocidal activity in metalworking fluids. These fluids are susceptible to microbial growth, which can lead to fluid degradation, foul odors, and corrosion. Biocides are added to control this microbial contamination, and their effectiveness can be significantly improved by the addition of certain amino alcohols.
Experimental Data Summary
The following table summarizes the performance of various amino alcohols in enhancing the efficacy of a biocide (a combination of 4-(2-nitrobutyl)-morpholine and 4,4′-(2-ethyl-2-nitrotrimethylene)dimorpholine) against bacteria in a metalworking fluid formulation. The data is adapted from patent literature to illustrate the comparative performance of short-chain versus longer-chain amino alcohols.
| Amino Alcohol | Carbon Chain Length | Concentration (% w/w) | Bacterial Growth (CFU/mL) | Performance Enhancement |
| Control (Biocide only) | - | - | >10^6 | - |
| 2-Amino-2-methyl-1-propanol | C4 | 0.15 | >10^6 | None |
| 2-Amino-1-butanol | C4 | 0.15 | >10^6 | None |
| Long-Chain Amino Alcohol (C6-C12) | ≥ C6 | 0.15 | <10^1 | Significant |
Note: While this compound is not explicitly named, the data for "Long-Chain Amino Alcohol (C6-C12)" is representative of the performance expected from a C6 primary amino alcohol based on the patent's claims and examples.
The data clearly indicates that longer-chain amino alcohols (C6 and above) provide a significant enhancement to the biocidal activity, reducing bacterial growth to negligible levels compared to the biocide alone or in combination with shorter-chain amino alcohols. This suggests that this compound, as a C6 primary amino alcohol, would be an effective biocidal enhancer in such formulations.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the biocidal enhancement of amino alcohols in metalworking fluids, based on methodologies described in the relevant patent literature.
Objective: To determine the effectiveness of different amino alcohols in enhancing the biocidal activity of a commercial biocide in a metalworking fluid formulation.
Materials:
-
Test Amino Alcohols (e.g., this compound, 2-Amino-2-methyl-1-propanol, 2-Amino-1-butanol)
-
Commercial Biocide (e.g., a combination of 4-(2-nitrobutyl)-morpholine and 4,4′-(2-ethyl-2-nitrotrimethylene)dimorpholine)
-
Metalworking Fluid Concentrate
-
Standard Hard Water
-
Bacterial Culture (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Agar (TSA)
-
Sterile containers and dilution tubes
Procedure:
-
Preparation of Metalworking Fluid Dilutions: Prepare a 5% (v/v) dilution of the metalworking fluid concentrate in standard hard water.
-
Addition of Amino Alcohols and Biocide:
-
To separate aliquots of the diluted metalworking fluid, add the test amino alcohols to achieve a final concentration of 0.15% (w/w).
-
To each of these, and to a control aliquot (containing no amino alcohol), add the commercial biocide at its recommended use level.
-
Maintain a control sample with only the diluted metalworking fluid and no biocide or amino alcohol.
-
-
Inoculation: Inoculate each prepared sample with a known concentration of the bacterial culture (e.g., 10^6 CFU/mL).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C) for a specified period (e.g., 48 hours).
-
Microbial Enumeration:
-
After incubation, perform serial dilutions of each sample.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the bacterial concentration in each sample.
-
-
Data Analysis: Compare the bacterial counts in the samples containing different amino alcohols to the control samples to determine the degree of biocidal enhancement.
Logical Relationship of Biocidal Enhancement
The enhanced performance of longer-chain amino alcohols can be attributed to their physicochemical properties. The increased carbon chain length enhances the lipophilicity of the molecule, which may facilitate its interaction with and penetration of the bacterial cell membrane. This disruption of the cell membrane can work synergistically with the biocidal agent, leading to a more effective kill.
Conclusion
While direct, peer-reviewed comparative studies on this compound are limited, evidence from patent literature strongly suggests its potential as a highly effective biocidal enhancer in applications such as metalworking fluids. The superior performance of longer-chain amino alcohols, including those with a C6 backbone like this compound, is attributed to their increased lipophilicity, which promotes synergistic activity with biocidal agents. The provided experimental framework allows for the systematic evaluation and comparison of this compound with other amino alcohols to validate its performance in specific formulations. This positions this compound as a promising candidate for researchers and formulators in the field of industrial microbiology and material preservation.
A Comparative Guide to the Cross-Validation of Analytical Methods for "4-Aminohexan-1-ol"
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods
The following table summarizes the anticipated performance characteristics of GC-FID and HPLC-FLD for the analysis of a C6 amino alcohol like 4-Aminohexan-1-ol. It is crucial to note that these values are extrapolated from methods for similar compounds and must be confirmed through in-house validation for this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Derivatization | Typically required to increase volatility (e.g., silylation). | Required to introduce a fluorescent tag (e.g., with o-phthalaldehyde). |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | ng/mL range | sub-ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL to pg/mL range |
| Typical Run Time | 10-20 minutes | 15-30 minutes |
| Strengths | High resolution for volatile compounds. | High sensitivity and selectivity for derivatized amines. |
| Limitations | Derivatization can add complexity and variability. | Derivatization is essential; derivative stability can be a concern. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This protocol is a general guideline for the analysis of this compound after derivatization.
a. Sample Preparation and Derivatization (Silylation)
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution. Prepare unknown samples by dissolving them in the same solvent.
-
Solvent Evaporation: Transfer a known volume (e.g., 100 µL) of the standard or sample solution to a clean, dry reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Silylation: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried residue.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cooling and Injection: Allow the vial to cool to room temperature before injecting a 1 µL aliquot into the GC.
b. GC-FID Operating Conditions
-
Column: A polar capillary column suitable for amine analysis, such as a CP-Wax for Volatile Amines or a CP-Sil 8 CB for Amines.
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/minute.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the required sensitivity.
High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD) Method
This protocol outlines a general procedure for the analysis of this compound using pre-column derivatization with o-phthalaldehyde (OPA).
a. Sample Preparation and Derivatization (OPA)
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid solution adjusted to pH 10.4 with sodium hydroxide.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
-
Standard and Sample Preparation: Prepare stock and calibration standards of this compound in a diluent such as a water/methanol mixture. Prepare unknown samples in the same diluent.
-
Derivatization Reaction: In a reaction vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature, protected from light.
-
Injection: Inject a suitable volume (e.g., 20 µL) of the reaction mixture onto the HPLC system.
b. HPLC-FLD Operating Conditions
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Phosphate or acetate buffer (e.g., 25 mM, pH 7.2).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 20%).
-
Linearly increase the percentage of Mobile Phase B to elute the derivatized analyte.
-
Re-equilibrate the column to the initial conditions before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector Wavelengths:
-
Excitation: 340 nm
-
Emission: 450 nm
-
Mandatory Visualization
Cross-Validation Workflow for Analytical Methods
The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods for this compound.
Caption: Workflow for cross-validation of GC-FID and HPLC-FLD methods.
Safety Operating Guide
Personal protective equipment for handling 4-Aminohexan-1-ol
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 4-Aminohexan-1-ol (CAS No. 344240-78-4) in a laboratory setting. The following procedures are based on the known hazards of the substance and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
This compound is classified with the following hazards[1]:
-
Combustible liquid: Poses a fire hazard when exposed to heat or ignition sources.
-
Harmful if swallowed: Can cause significant health issues upon ingestion.
-
Causes severe skin burns and eye damage: Direct contact can lead to serious, irreversible tissue damage.
-
May cause respiratory irritation: Inhalation of vapors or mists can irritate the respiratory tract.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles that form a tight seal are required. In addition, a face shield must be worn to protect against splashes. |
| Skin Protection | Wear a chemically resistant lab coat or apron. Full-body protection should be considered for larger quantities or in situations with a high risk of splashing. Long-sleeved clothing is mandatory. |
| Hand Protection | Chemically resistant gloves are required. While specific breakthrough times for this compound are not readily available, gloves made of nitrile rubber or neoprene are recommended for handling corrosive and combustible liquids. Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize the inhalation of vapors.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before opening the container.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools, such as a pipette or a graduated cylinder.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid procedures outlined below.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store separately from incompatible materials such as strong oxidizing agents and acids.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection logic for this compound handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
